2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMUONNJDXMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344282 | |
| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54365-75-2 | |
| Record name | 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde basic properties
An in-depth technical guide on the core properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is provided below.
Chemical Identity and Structure
This compound is a heterocyclic aromatic compound. Its structure features a dihydrobenzofuran core, which is a furan ring fused to a benzene ring, substituted with a methyl group at position 2 and a carbaldehyde (formyl) group at position 5. This structure makes it a valuable intermediate in organic synthesis.[1]
| Identifier | Value | Reference |
| CAS Number | 54365-75-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |
| Molecular Weight | 162.2 g/mol | [1][2] |
| InChIKey | TUWMUONNJDXMIR-UHFFFAOYSA-N | [4] |
| Synonyms | 2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde, 2-Methyl-5-formylcoumaran, 2-Methylcoumaran-5-carbaldehyde | [4] |
Physical and Chemical Properties
The compound is a colorless, clear liquid under standard conditions.[1] It is recognized for its stability and ease of handling, which makes it an attractive building block in various synthetic processes.[1]
| Property | Value | Reference |
| Appearance | Colorless clear liquid | [1] |
| Purity | ≥ 95-98% (HPLC) | [1] |
| Storage Temperature | 0-8 °C | [1] |
| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly closed container. Store under an inert atmosphere. | [5][6] |
Applications in Research and Development
This compound serves as a versatile intermediate in several areas of chemical manufacturing and research.[1]
-
Pharmaceutical Development : The benzofuran moiety is a key structural feature in many biologically active molecules. This compound is used as an intermediate in the synthesis of novel drugs, with research pointing towards potential anti-inflammatory and anti-cancer properties.[1]
-
Fine Chemicals and Agrochemicals : Its reactivity allows for straightforward modification, making it a useful building block for complex organic molecules in the fine chemical and agrochemical industries.[1]
-
Flavor and Fragrance : The aromatic nature of the compound lends itself to applications in the formulation of unique flavors and fragrances.[1]
Safety and Handling
Comprehensive safety data is available from multiple safety data sheets (SDS). The compound is classified as an irritant and requires careful handling.
| Hazard Class | Description | Reference |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [5] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [5][6] |
| Specific target organ toxicity | Category 3 (May cause respiratory irritation) | [5][6] |
First Aid Measures:
-
Eyes : Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present.[5]
-
Skin : Wash off immediately with plenty of soap and water for at least 15 minutes.[5]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5]
-
Ingestion : Clean the mouth with water and drink plenty of water afterwards.[5]
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area or under a chemical fume hood.[5][7]
-
Avoid breathing dust, fumes, gas, mist, or vapors.[7]
-
Wear protective gloves, clothing, and eye/face protection.[5][8]
-
Keep away from food, drink, and animal feeding stuffs. Do not eat, drink, or smoke when using this product.[5]
Representative Experimental Protocol: Synthesis of a Related Structure
A detailed experimental protocol for the synthesis of the title compound is not available in the cited literature. However, a procedure for the closely related parent compound, 2,3-dihydro-1-benzofuran-5-carbaldehyde , is described and can serve as a representative example of a synthetic transformation involving the dihydrobenzofuran core.
The following protocol describes the bromination of 2,3-dihydro-1-benzofuran-5-carbaldehyde.
Experimental Procedure:
-
Dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) in glacial acetic acid (8 ml).[9]
-
Add sodium acetate (664 mg, 8.1 mmol) to the solution.[9]
-
Cool the mixture to 10°C and slowly add bromine (0.7 ml, 13.5 mmol).[9]
-
Stir the reaction for 2 hours at room temperature.[9]
-
Quench the reaction by diluting with a saturated aqueous solution of sodium thiosulfate (10 ml).[9]
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate.[9]
-
Extract the product with ethyl acetate.[9]
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield the desired product.[9]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the representative experimental protocol described above.
Caption: Workflow for the bromination of a dihydrobenzofuran derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. spectrabase.com [spectrabase.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.ca [fishersci.ca]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. kasturiaromatics.com [kasturiaromatics.com]
- 9. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
An In-depth Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 54365-75-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and potential applications, and explores its relevance in drug discovery, particularly concerning inflammatory pathways.
Core Compound Properties
This compound is a colorless, clear liquid at room temperature.[1] Its core structure features a dihydrobenzofuran moiety, which is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1] This compound serves as a crucial intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, with research suggesting potential anti-inflammatory and anti-cancer properties for its derivatives.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54365-75-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |
| Molecular Weight | 162.19 g/mol | [2][3] |
| Appearance | Colorless clear liquid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the expected and reported spectral data.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aldehyde-H | 9.7 - 9.9 | Carbonyl-C | 190 - 192 |
| Aromatic-H | 6.8 - 7.7 | Aromatic-C | 110 - 160 |
| O-CH | 4.8 - 5.1 | O-CH | 75 - 80 |
| CH₂ | 2.8 - 3.3 | CH₂ | 30 - 35 |
| CH₃ | 1.4 - 1.6 | CH₃ | 20 - 25 |
Note: These are predicted chemical shift ranges based on standard NMR data for similar functional groups and structures.[4][5]
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 2960 | Medium |
| C=O (aldehyde) | 1680 - 1700 | Strong |
| C=C (aromatic) | 1580 - 1620 | Medium |
| C-O (ether) | 1230 - 1270 | Strong |
Note: These are typical IR absorption ranges for the respective functional groups.[6][7]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Notes |
| 162 | [M]⁺ | Molecular ion |
| 161 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |
| 147 | [M-CH₃]⁺ | Loss of a methyl radical |
| 133 | [M-CHO]⁺ | Loss of the formyl radical |
| 119 | [M-C₂H₃O]⁺ | Cleavage of the dihydrofuran ring |
Note: Fragmentation patterns are predicted based on the stability of the resulting carbocations and radicals.[8][9][10][11]
Experimental Protocols
3.1. Representative Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-hydroxy-3-methylbenzaldehyde.
Step 1: O-Alkylation of 4-hydroxy-3-methylbenzaldehyde
-
Materials: 4-hydroxy-3-methylbenzaldehyde, allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 4-hydroxy-3-methylbenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-(allyloxy)-3-methylbenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Claisen Rearrangement and Cyclization
-
Materials: 4-(allyloxy)-3-methylbenzaldehyde, N,N-dimethylaniline.
-
Procedure:
-
Heat 4-(allyloxy)-3-methylbenzaldehyde (1 equivalent) in N,N-dimethylaniline (as solvent) at 180-200 °C for 2-4 hours. This step facilitates both the Claisen rearrangement to an ortho-allyl phenol and subsequent intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.
-
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The dihydrobenzofuran scaffold is a key feature in many bioactive compounds, and the presence of both a methyl group and an aldehyde functional group on this core allows for diverse chemical modifications.
4.1. Role as a Synthetic Intermediate
The aldehyde group can be readily transformed into a variety of other functional groups, serving as a handle for the construction of novel derivatives. For instance, it can undergo reactions such as:
-
Oxidation to a carboxylic acid.
-
Reduction to an alcohol.
-
Reductive amination to form various amines.
-
Wittig reaction to form alkenes.
-
Condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.
These transformations enable the synthesis of libraries of compounds for screening in drug discovery programs.
4.2. Potential in Anti-Inflammatory Drug Development
While direct biological activity data for this compound is limited, numerous studies have highlighted the anti-inflammatory potential of benzofuran and dihydrobenzofuran derivatives.[12][13][14] These compounds have been shown to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][12][14]
The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, plays a crucial role in the production of pro-inflammatory cytokines and mediators. Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. Derivatives of the dihydrobenzofuran core have been shown to inhibit the phosphorylation of these kinases, thereby reducing the inflammatory response.[12][13]
Visualizations
5.1. Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
5.2. Potential Role in Modulating the MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by dihydrobenzofuran derivatives.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and the established biological importance of its structural core. While further research is needed to fully elucidate its own biological activity profile, its utility as a synthetic intermediate for the development of novel therapeutics, particularly in the area of anti-inflammatory agents, is evident. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this and related compounds.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. uni-saarland.de [uni-saarland.de]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 13. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure Elucidation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. Given the limited availability of public domain spectral data for this specific molecule, this paper will focus on the expected analytical data based on its chemical structure and the general protocols for its synthesis and characterization. This document serves as a practical guide for researchers involved in the synthesis, characterization, and development of novel benzofuran derivatives.
The benzofuran scaffold is a prominent heterocyclic core found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of 2,3-dihydro-1-benzofuran, in particular, have garnered significant interest in medicinal chemistry due to their potential as anti-inflammatory, and anticancer agents.[3][4] The title compound, this compound, is a key intermediate in the synthesis of more complex molecules within this class. Its structural elucidation is a critical step in ensuring the purity and identity of synthesized compounds for further biological evaluation.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |
| Boiling Point | Predicted to be in the range of 250-300 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane) and sparingly soluble in water |
Spectroscopic Data for Structure Elucidation
The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR spectroscopy is a powerful tool for determining the proton framework of a molecule. The expected chemical shifts (δ) and coupling constants (J) for the protons of the title compound are summarized below.
| Proton Assignment | Multiplicity | Expected Chemical Shift (ppm) | Expected Coupling Constant (J, Hz) |
| H-aldehyde | s | 9.8 - 10.0 | - |
| H-4 | d | ~7.8 | J ≈ 8.0 |
| H-6 | dd | ~7.7 | J ≈ 8.0, 2.0 |
| H-7 | d | ~7.0 | J ≈ 2.0 |
| H-2 | m | ~5.0 | - |
| H-3a | dd | ~3.3 | J ≈ 16.0, 9.0 |
| H-3b | dd | ~2.8 | J ≈ 16.0, 7.0 |
| -CH₃ | d | ~1.5 | J ≈ 6.5 |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are presented in the following table.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-aldehyde | ~191 |
| C-5 | ~130 |
| C-7a | ~160 |
| C-3a | ~125 |
| C-4 | ~129 |
| C-6 | ~128 |
| C-7 | ~109 |
| C-2 | ~78 |
| C-3 | ~36 |
| -CH₃ | ~21 |
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Aromatic C=C | Stretch | 1580 - 1620 |
| C-O-C (ether) | Asymmetric Stretch | 1230 - 1270 |
| Aromatic C-H | Bend (out-of-plane) | 800 - 850 |
| Aldehyde C-H | Stretch | 2720 - 2820 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for the title compound are detailed in the table below.
| m/z | Proposed Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 161 | [M-H]⁺ |
| 147 | [M-CH₃]⁺ |
| 133 | [M-CHO]⁺ |
| 119 | [M-C₂H₃O]⁺ |
Experimental Protocols
This section outlines a plausible synthetic route and standard procedures for the spectroscopic analysis of this compound.
A potential synthetic route to the title compound could involve the following steps:
Caption: Proposed synthetic pathway for this compound.
Protocol:
-
Allylation: To a solution of 4-hydroxy-3-methylacetophenone in acetone, add potassium carbonate followed by allyl bromide. Reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate.
-
Claisen Rearrangement: Heat the resulting 4-allyloxy-3-methylacetophenone at 180-200 °C under a nitrogen atmosphere for 4-6 hours to induce the Claisen rearrangement.
-
Cyclization: Dissolve the crude 2-allyl-4-hydroxy-5-methylacetophenone in a suitable solvent and treat with an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate the intramolecular cyclization to form the dihydrobenzofuran ring.
-
Formylation: Subject the 2,5-dimethyl-2,3-dihydro-1-benzofuran to a formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine and acid), to introduce the aldehyde group at the 5-position.
-
Purification: Purify the final product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
Logical Workflow for Structure Elucidation
The process of structure elucidation follows a logical progression, integrating data from various analytical techniques.
Caption: General workflow for the structure elucidation of an organic compound.
Biological Context and Drug Development Potential
While specific biological data for this compound is not extensively reported, the 2,3-dihydro-1-benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry.[2] Numerous derivatives have shown significant pharmacological activities, including:
-
Anti-inflammatory Effects: Many benzofuran derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.[1][4]
-
Anticancer Activity: Several studies have highlighted the potential of benzofuran derivatives as anticancer agents, with some compounds showing cytotoxicity against various cancer cell lines.[5][3]
The title compound serves as a valuable starting material for the synthesis of a library of derivatives that can be screened for these and other biological activities, making it a molecule of interest for drug discovery and development programs.
Conclusion
The structure elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. This guide provides the expected analytical data and a plausible synthetic and analytical workflow. The information presented herein is intended to assist researchers in the synthesis, identification, and further development of novel benzofuran-based compounds with potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promising Biological Activities of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, the benzofuran nucleus and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the derivatives of a specific and promising starting material: 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. This versatile aldehyde serves as a key building block for the synthesis of a variety of derivatives, including Schiff bases, hydrazones, and chalcones, which have shown potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.
While extensive research exists on the broader family of benzofurans, specific quantitative data on the biological activities of this compound derivatives remains an area of active investigation. This guide, therefore, provides a comprehensive overview of the established biological potential of closely related benzofuran derivatives, detailed experimental protocols for assessing their activity, and insights into the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel drug candidates based on this promising scaffold.
I. Potential Biological Activities
Derivatives of the this compound core are anticipated to exhibit a range of biological activities, drawing parallels from the broader class of benzofuran compounds. These activities are often attributed to the unique electronic and structural features of the benzofuran ring system, which can be further modulated by the introduction of various functional groups.
Antimicrobial Activity
Benzofuran derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The imine (-C=N-) group in Schiff bases and the hydrazone (-C=N-NH-) moiety are known pharmacophores that can enhance antimicrobial efficacy. While specific Minimum Inhibitory Concentration (MIC) values for derivatives of this compound are not extensively reported in the available literature, studies on other benzofuran Schiff bases and hydrazones have shown promising results. For instance, certain benzofuran derivatives have exhibited MIC values in the low microgram per milliliter range against pathogenic bacteria.[1]
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Benzofuran derivatives have been investigated for their potential to modulate inflammatory pathways. A key mechanism of anti-inflammatory action for many compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Several benzofuran derivatives have shown potent NO inhibitory activity, with IC50 values in the micromolar range.[2][3] This activity is often linked to the downregulation of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to many chronic diseases. The antioxidant potential of benzofuran derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key measure of their antioxidant capacity. Studies on various benzofuran derivatives, including chalcones and hydrazones, have demonstrated significant radical scavenging activity, with IC50 values indicating their potential to mitigate oxidative damage.[4][5]
Anticancer Activity
The development of novel anticancer agents is a critical area of pharmaceutical research. Benzofuran derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the in vitro cytotoxicity of potential anticancer compounds. While specific IC50 values for derivatives of this compound are not widely available, related benzofuran compounds have shown potent activity against cell lines such as HeLa (cervical cancer) and others, with IC50 values in the micromolar range.[6] The anticancer mechanism of these compounds is often associated with the modulation of signaling pathways that control cell proliferation and apoptosis.
II. Quantitative Data Summary
As highlighted, there is a notable scarcity of published quantitative biological activity data specifically for derivatives of this compound. The following tables are provided as templates to be populated as new research emerges. For illustrative purposes, representative data from structurally related benzofuran derivatives are included to showcase the potential potency of this compound class.
Table 1: Antimicrobial Activity of Benzofuran Derivatives (Illustrative Examples)
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran Schiff Base | Staphylococcus aureus | 12.5 | [9] |
| Benzofuran Schiff Base | Escherichia coli | 25 | [9] |
| Benzofuran Hydrazone | Candida albicans | 12.5 - 25 | [10] |
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives (Illustrative Examples)
| Compound Type | Assay | IC50 (µM) | Reference |
| Aza-benzofuran | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [2] |
| Aza-benzofuran | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [2] |
Table 3: Antioxidant Activity of Benzofuran Derivatives (Illustrative Examples)
| Compound Type | Assay | IC50 | Reference |
| Benzofuran Chalcone | DPPH Radical Scavenging | 25 - 95 µg/mL | [11] |
| Benzofuran Hydrazone | DPPH Radical Scavenging | Varies based on substitution | [5] |
Table 4: Anticancer Activity of Benzofuran Derivatives (Illustrative Examples)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | HeLa (Cervical Carcinoma) | 1.136 | [12] |
| Benzofuran-Piperazine Hybrid | A549 (Lung Carcinoma) | 0.12 | [13] |
| 3-Methylbenzofuran Derivative | A549 (Lung Cancer) | 1.48 | [8] |
III. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds. The following sections provide methodologies for key assays relevant to the assessment of this compound derivatives.
Synthesis of Derivatives
The aldehyde functionality at the 5-position of this compound provides a reactive handle for the synthesis of various derivatives.
-
Schiff Bases: These are typically synthesized through the condensation reaction of the aldehyde with a primary amine in a suitable solvent like ethanol, often with catalytic acid.
-
Hydrazones: These are formed by the reaction of the aldehyde with a hydrazine derivative in an alcoholic solvent.
-
Chalcones: These α,β-unsaturated ketones are generally prepared via a Claisen-Schmidt condensation between the aldehyde and an appropriate acetophenone in the presence of a base catalyst.[14]
General workflow for the synthesis of derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Controls: Include positive controls (microorganism with a known antibiotic), negative controls (medium only), and solvent controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC determination.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a short pre-incubation period.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC50 value.
Antioxidant Assay (DPPH Radical Scavenging)
This assay quantifies the free radical scavenging capacity of a compound.
-
Preparation of Solutions: Prepare a stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader. The discoloration of the DPPH solution indicates radical scavenging.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (around 570 nm).
-
Calculation: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
IV. Signaling Pathways
The biological activities of benzofuran derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of new drug candidates.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines. Many anti-inflammatory benzofuran derivatives are thought to exert their effects by inhibiting key steps in this pathway.
Simplified NF-κB signaling pathway.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, ultimately leading to the activation of transcription factors that promote cell growth and survival. Certain anticancer benzofuran derivatives may exert their effects by inhibiting key kinases within the MAPK pathway, thereby arresting cell cycle progression and inducing apoptosis.
Simplified MAPK signaling pathway.
V. Conclusion
Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents with a wide range of potential biological activities. While specific quantitative data for this particular class of derivatives is still emerging, the broader family of benzofurans has demonstrated significant antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The versatile chemistry of the starting aldehyde allows for the synthesis of diverse libraries of compounds for biological screening. This technical guide provides a foundational resource for researchers in this field, offering detailed experimental protocols and insights into the key signaling pathways that these compounds are likely to modulate. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged to unlock their full therapeutic potential.
References
- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. iris.unica.it [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterisation of chalcone derivatives and their antioxidant activity - UTAR Institutional Repository [eprints.utar.edu.my]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Dihydrobenzofuran: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Introduction
The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique three-dimensional conformation and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the dihydrobenzofuran core, including its synthesis, diverse biological activities, and the structure-activity relationships (SAR) that govern its therapeutic potential. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support researchers in the exploration and application of this versatile scaffold.
The significance of the dihydrobenzofuran nucleus is underscored by its presence in numerous biologically active natural products and synthetic compounds.[1][2] These molecules have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, anti-diabetic, and neuroprotective properties, among others.[3][4][5][6] This guide will delve into specific examples, presenting quantitative data to illustrate the potency and selectivity of various dihydrobenzofuran derivatives.
Synthesis of the Dihydrobenzofuran Scaffold
The construction of the dihydrobenzofuran core can be achieved through a variety of synthetic strategies, broadly categorized into transition metal-catalyzed and transition metal-free methods. The choice of method often depends on the desired substitution pattern and stereochemistry.
Transition Metal-Catalyzed Syntheses:
Recent advances have highlighted the efficacy of transition metals such as palladium (Pd) and rhodium (Rh) in catalyzing the formation of the dihydrobenzofuran ring system. These methods often involve intramolecular C-H activation, cyclization, and annulation reactions, providing access to a diverse range of derivatives with high efficiency and selectivity. For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes has been shown to construct dihydrobenzofurans in a redox-neutral [3+2] annulation.[7] Similarly, palladium-catalyzed intramolecular coupling of alkyl phenyl ethers via C(sp³)–H and C(sp²)–H bond activation offers another efficient route.[8]
Transition Metal-Free Syntheses:
To address the cost and potential toxicity of transition metal catalysts, several metal-free synthetic protocols have been developed. These methods often employ organocatalysts, base-mediated reactions, or photocatalysis. A notable example is the base-induced [4+1] cyclization of α-chlorooxindoles with salicylaldehydes, which proceeds with high diastereoselectivity.[1] Another approach involves the Brønsted acid-promoted condensation of phenols with nitrovinyl-substituted indoles.[1] These methods provide greener and often more cost-effective alternatives for the synthesis of dihydrobenzofuran derivatives.
Biological Activities and Therapeutic Applications
The dihydrobenzofuran scaffold has been successfully incorporated into a multitude of compounds with significant therapeutic potential. The following sections highlight key biological activities and provide quantitative data for representative compounds.
Anti-inflammatory Activity
Dihydrobenzofuran derivatives have shown considerable promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] Inhibition of mPGES-1 selectively blocks the production of pro-inflammatory prostaglandin E2 (PGE2) without affecting the synthesis of other prostanoids, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]
. Table 1: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives
| Compound | Target | Assay | IC50 (µM) | Cell Line/System | Reference |
| Fluorinated Dihydrobenzofuran 1 | PGE2 Production | LPS-stimulated macrophages | 1.92 | RAW 264.7 | [2][4] |
| Fluorinated Dihydrobenzofuran 2 | PGE2 Production | LPS-stimulated macrophages | 1.48 | RAW 264.7 | [2][4] |
| Aza-benzofuran 1 | NO Production | LPS-stimulated macrophages | 17.3 | RAW 264.7 | [10] |
| Aza-benzofuran 3 | NO Production | LPS-stimulated macrophages | 16.5 | RAW 264.7 | [10] |
| Dihydrobenzofuran 19 | mPGES-1 | Enzyme Inhibition Assay | Low µM range | Recombinant human mPGES-1 | [5] |
| Dihydrobenzofuran 20 | mPGES-1 | Enzyme Inhibition Assay | Low µM range | Recombinant human mPGES-1 | [5] |
Anticancer Activity
The anticancer potential of the dihydrobenzofuran scaffold is well-documented, with derivatives exhibiting cytotoxicity against a range of human cancer cell lines.[11] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as the NF-κB and MAPK pathways.[2][12][13]
. Table 2: Anticancer Activity of Dihydrobenzofuran Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Dihydrobenzofuran Lignan 2b | Breast Cancer (MCF-7) | MTT Assay | <0.01 | [12] |
| Dihydrobenzofuran Lignan 2b | Leukemia (CCRF-CEM) | MTT Assay | 0.3 | [12] |
| Benzofuran derivative 12 | Cervical Cancer (HeLa) | Not specified | 1.06 | [14] |
| Benzofuran derivative 12 | Cervical Cancer (SiHa) | Not specified | 1.10 | [14] |
| Oxadiazolylbenzofuran 14c | Colon Cancer (HCT116) | Cytotoxicity Assay | 3.27 | [14] |
| Oxindole-benzofuran hybrid 22d | Breast Cancer (MCF-7) | Not specified | 3.41 | [14] |
| Oxindole-benzofuran hybrid 22f | Breast Cancer (MCF-7) | Not specified | 2.27 | [14] |
| Dihydrobenzofuran 55a | Lung Cancer (NCI-H460) | MTT Assay | 53.24 | [14] |
| Dihydrobenzofuran 55a | Oral Cancer (CAL-27) | MTT Assay | 48.52 | [14] |
| Fluorinated Dihydrobenzofuran 1 | Colon Cancer (HCT116) | WST-1 Assay | 19.5 | [2] |
| Fluorinated Dihydrobenzofuran 2 | Colon Cancer (HCT116) | WST-1 Assay | 24.8 | [2] |
GPR119 Agonism for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[15] Several potent and selective dihydrobenzofuran-based GPR119 agonists have been developed.
. Table 3: GPR119 Agonist Activity of Dihydrobenzofuran Derivatives
| Compound | Receptor | Assay | EC50 (nM) | Cell Line | Reference |
| Dihydrobenzofuran 13c | Human GPR119 | cAMP Accumulation | Potent modulator | Not specified | [15] |
| Dihydrobenzofuran 24 | Human GPR119 | cAMP Accumulation | Potent modulator | Not specified | [15] |
| Pyrimido[5,4-d]pyrimidine 15a | Human GPR119 | Not specified | 2.2 | Not specified | [16] |
| Pyrimido[5,4-d]pyrimidine 21e | Human GPR119 | Not specified | 8.1 | Not specified | [16] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of dihydrobenzofuran derivatives stem from their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. This section provides methodologies for key experiments cited in the evaluation of dihydrobenzofuran derivatives.
General Synthetic Protocol for Dihydrobenzofuran Derivatives
The following is a representative procedure for the synthesis of a dihydrobenzofuran derivative via a transition metal-free approach.
Materials:
-
Substituted phenol (1.0 eq)
-
α-Halo ketone (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (solvent)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the α-halo ketone to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified dihydrobenzofuran derivative by NMR, mass spectrometry, and IR spectroscopy.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to evaluate the anticancer activity of compounds that target microtubule dynamics.[11]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test dihydrobenzofuran derivative (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin reaction mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 15%).
-
Add the test compound, positive control, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the polymerization reaction, add the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Determine the IC50 value by plotting the maximum polymerization rate or the absorbance at the steady-state plateau against the logarithm of the compound concentration and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of NF-κB transcriptional activity.[6]
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test dihydrobenzofuran derivative (dissolved in DMSO)
-
Stimulating agent (e.g., TNF-α or LPS)
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)
-
96-well cell culture plate (white, opaque)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate agent (e.g., TNF-α) for 6-8 hours.
-
Wash the cells with PBS and lyse them with the provided cell lysis buffer.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
Conclusion
The dihydrobenzofuran scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key aspects of dihydrobenzofuran chemistry and pharmacology, from synthesis and biological evaluation to the underlying mechanisms of action. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of the chemical space around the dihydrobenzofuran nucleus holds great promise for the identification of next-generation therapies for a multitude of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Fever - Wikipedia [en.wikipedia.org]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 15. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Therapeutic Potential of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: A Scoping Overview
For Immediate Release
Shanghai, China – December 30, 2025 – The compound 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is recognized within the scientific community primarily as a versatile chemical intermediate. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available research, its structural backbone, the dihydrobenzofuran moiety, is a key component in a wide array of biologically active compounds. This whitepaper will explore the potential therapeutic avenues of this compound by examining the established activities of structurally related dihydrobenzofuran derivatives.
Introduction to Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. This is due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. Derivatives of this core structure have been investigated for a range of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and neurological applications.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound serves as a valuable starting material for the synthesis of molecules with potential therapeutic value in several key areas.
Anti-inflammatory Activity
Numerous dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects. The core structure is often utilized to develop inhibitors of key inflammatory mediators. While specific data on this compound is not available, it represents a promising scaffold for the development of novel anti-inflammatory agents.
Anticancer Properties
The dihydrobenzofuran nucleus is present in several compounds investigated for their anticancer activity. These derivatives have been shown to target various pathways involved in cancer progression. The aldehyde functional group on this compound provides a reactive site for the synthesis of more complex molecules with potential cytotoxic or cytostatic effects against cancer cell lines.
Neurological Disorders
Recent research has explored dihydrobenzofuran derivatives as modulators of central nervous system targets. For instance, certain derivatives have been designed as cannabinoid receptor 2 (CB2) agonists, which are of interest for the treatment of neuroinflammatory conditions and neuropathic pain. The structural features of this compound could be exploited to synthesize novel CNS-active compounds.
Synthetic Utility and Future Directions
The primary role of this compound is as a building block in organic synthesis. Its aldehyde group allows for a wide range of chemical transformations, enabling the creation of diverse libraries of derivative compounds for biological screening.
The logical workflow for exploring the therapeutic potential of this compound would involve its use as a precursor in the synthesis of novel derivatives, followed by a comprehensive screening cascade to identify and characterize their biological activities.
Conclusion
While this compound is not currently recognized as a therapeutic agent in its own right, its significance lies in its potential as a foundational element for the synthesis of new and effective drugs. The established biological activities of the dihydrobenzofuran class of compounds strongly suggest that derivatives of this molecule could yield promising candidates for the treatment of inflammatory diseases, cancer, and neurological disorders. Further research and extensive screening of its derivatives are warranted to fully unlock the therapeutic potential held within this chemical scaffold.
An In-depth Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of published data on this specific molecule, this guide also incorporates information on structurally related benzofuran and dihydrobenzofuran derivatives to provide a broader context for its potential applications and biological activities.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54365-75-2 | |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents |
Synthesis and Experimental Protocols
Step 1: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran
A common method for the synthesis of the 2,3-dihydrobenzofuran scaffold is the acid-catalyzed cyclization of o-allylphenol.
Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran
-
Materials: 2-Allylphenol, anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid such as BF₃·OEt₂), anhydrous solvent (e.g., dichloromethane or toluene), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, and standard glassware for organic synthesis.
-
Procedure:
-
To a solution of 2-allylphenol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (catalytic amount, e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-2,3-dihydro-1-benzofuran.
-
Step 2: Formylation of 2-Methyl-2,3-dihydro-1-benzofuran
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings, such as the benzofuran system. The formyl group is expected to be introduced at the 5-position due to the directing effects of the dihydrofuran ring.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Materials: 2-Methyl-2,3-dihydro-1-benzofuran, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), anhydrous solvent (e.g., dichloromethane), ice bath, sodium acetate solution, and standard glassware for organic synthesis.
-
Procedure:
-
In a flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 equivalents) to the DMF with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Stir the Vilsmeier reagent at 0 °C for 30-60 minutes.
-
Add a solution of 2-methyl-2,3-dihydro-1-benzofuran (1 equivalent) in the anhydrous solvent to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture until the intermediate iminium salt is hydrolyzed to the aldehyde.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Caption: Proposed synthetic workflow for this compound.
Biological Activities of Related Benzofuran Derivatives
While specific biological data for this compound is not available, the benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active compounds. This section summarizes the known activities of structurally similar molecules, suggesting potential areas of investigation for the title compound.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylbenzofuran derivatives | Various | Varies | [1] |
| Fluorinated benzofuran derivatives | HCT116 | Varies | [2] |
| Benzofuran-isatin hybrids | Various | Varies | [3] |
| 2,3-Dihydrobenzofuran amides | Various | Varies | [4] |
Anti-inflammatory Activity
Several benzofuran and dihydrobenzofuran derivatives have been shown to possess potent anti-inflammatory properties. These compounds can modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.[2][5]
| Compound Class | Assay | Activity/IC₅₀ (µM) | Reference |
| Dihydrobenzofuran-2-ones | Carrageenan paw edema (rat) | Potent inhibition | [5] |
| Fluorinated dihydrobenzofuran derivatives | LPS-stimulated macrophages (NO) | 2.4 - 5.2 | [2] |
| Fluorinated dihydrobenzofuran derivatives | LPS-stimulated macrophages (PGE₂) | 1.1 - 20.5 | [2] |
| Aza-benzofuran derivatives | LPS-stimulated macrophages (NO) | 16.5 - 17.3 | [6] |
Neuroprotective Effects
Dihydrobenzofuran structures have been reported to exhibit antioxidant and anti-apoptotic activities, suggesting their potential in the treatment of neurodegenerative diseases.[7][8][9] Organoselenium compounds containing a dihydrobenzofuran moiety have been shown to inhibit monoamine oxidase B (MAO-B) and normalize acetylcholinesterase (AChE) activity in models of Alzheimer's disease.[7]
Potential Signaling Pathways
Given the reported anti-inflammatory and anticancer activities of benzofuran derivatives, a plausible mechanism of action involves the modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.
Caption: Generalized NF-κB signaling pathway potentially modulated by benzofuran derivatives.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic protons: Signals in the range of 7.0-7.8 ppm, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.
-
Aldehyde proton: A singlet around 9.8-10.0 ppm.
-
Dihydrofuran ring protons:
-
C2-H: A multiplet around 4.8-5.2 ppm, coupled to the C2-methyl protons and the C3-protons.
-
C3-H₂: Diastereotopic protons appearing as two multiplets around 2.8-3.5 ppm.
-
-
C2-Methyl protons: A doublet around 1.3-1.6 ppm, coupled to the C2-proton.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl carbon: A signal around 190-195 ppm.
-
Aromatic carbons: Signals in the range of 110-160 ppm.
-
Dihydrofuran ring carbons:
-
C2: A signal around 75-85 ppm.
-
C3: A signal around 30-40 ppm.
-
-
Methyl carbon: A signal around 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C-O-C stretch (ether): A strong band in the region of 1230-1270 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 162.
-
Key Fragmentation: Loss of the aldehyde group (-CHO, 29 Da) to give a fragment at m/z = 133, and cleavage of the dihydrofuran ring.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules. While specific biological data for this compound is limited, the broader class of benzofuran and dihydrobenzofuran derivatives exhibits a wide range of promising pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery and development. This guide provides a foundational resource for researchers interested in pursuing studies on this and related compounds.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Journey of a Key Synthetic Building Block: A Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. While the precise historical moment of its initial discovery and first synthesis is not prominently documented in readily available literature, its significance is evident from its role as a versatile precursor in the creation of a wide array of complex molecules. This guide will delve into the synthetic routes developed for its preparation, providing detailed experimental protocols and highlighting its importance in contemporary research.
A Versatile Scaffold in Chemical Synthesis
This compound, with the CAS Number 54365-75-2 and molecular formula C₁₀H₁₀O₂, serves as a crucial building block in the synthesis of fine chemicals, agrochemicals, and notably, pharmaceutical compounds.[1] Its structure, featuring a dihydrobenzofuran core with a reactive aldehyde group, allows for a multitude of chemical transformations, making it an attractive starting material for constructing molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1]
While a definitive "discovery" paper is not easily identifiable, the emergence of this compound is intrinsically linked to the broader exploration of benzofuran and dihydrobenzofuran chemistry. The benzofuran ring system itself is a common motif in natural products and has been a target of synthetic chemists for over a century. The development of synthetic methods to access substituted dihydrobenzofurans paved the way for the preparation of specific isomers like this compound.
Synthetic Approaches: A Historical Perspective
The synthesis of the 2,3-dihydrobenzofuran scaffold has been approached through various strategies, broadly categorized into intramolecular and intermolecular cyclization reactions. These methods have evolved over time, driven by the need for efficiency, selectivity, and functional group tolerance. Early methods often relied on harsh reaction conditions, while modern approaches frequently employ transition-metal catalysis to achieve milder and more controlled transformations.
A common strategy for constructing the dihydrobenzofuran ring involves the cyclization of appropriately substituted phenols. For instance, the reaction of a phenol with a suitable three-carbon unit can lead to the formation of the heterocyclic ring. The introduction of the methyl group at the 2-position and the carbaldehyde at the 5-position requires specific starting materials and reaction sequences.
Key Experimental Protocol: A Representative Synthesis
Table 1: Reaction Parameters for a Representative Synthesis of a Dihydrobenzofuran Carbaldehyde Derivative
| Parameter | Value |
| Starting Material | 2,3-dihydro-1-benzofuran |
| Reagent 1 | Phosphorus oxychloride |
| Reagent 2 | N,N-Dimethylformamide (DMF) |
| Solvent | - |
| Temperature | Not specified |
| Reaction Time | Not specified |
| Product | 2,3-dihydro-1-benzofuran-5-carbaldehyde |
| Yield | Not specified |
Experimental Procedure (Adapted from similar syntheses):
To a stirred solution of 2,3-dihydro-1-benzofuran in N,N-dimethylformamide (DMF), phosphorus oxychloride is added dropwise at a controlled temperature. The reaction mixture is then stirred for a specified period. Upon completion, the reaction is quenched by the addition of water or an aqueous base solution. The product, this compound, is then extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to afford the crude product, which can be further purified by techniques such as column chromatography or distillation.
Note: This is a generalized procedure and specific conditions such as temperature, reaction time, and stoichiometry would need to be optimized for the synthesis of this compound.
Logical Workflow for Synthesis
The synthesis of this compound can be conceptually broken down into the formation of the dihydrobenzofuran core followed by the introduction of the aldehyde functionality.
Caption: A simplified workflow for the synthesis of the target compound.
Signaling Pathways and Biological Relevance
While this compound is primarily a synthetic intermediate, its derivatives have been investigated for their biological activities. The dihydrobenzofuran scaffold is present in numerous natural products and pharmacologically active compounds. The specific signaling pathways modulated by derivatives of this compound would be diverse and depend on the other functional groups introduced into the molecule. For instance, derivatives could be designed to interact with specific enzymes or receptors implicated in inflammatory or cell proliferation pathways.
Caption: The role of the title compound in a typical drug discovery workflow.
References
A Technical Guide to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its synonyms, key identifiers, and its significant role in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This document details the pharmacological importance of the dihydrobenzofuran scaffold, summarizes quantitative data on the biological activities of its derivatives, and outlines experimental protocols for their synthesis and evaluation. Furthermore, it visualizes key concepts related to its application in drug discovery.
Introduction
The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, is a prominent feature in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] The dihydro derivative, 2,3-dihydrobenzofuran, has garnered substantial attention in medicinal chemistry for its role as a "privileged structure," capable of interacting with a diverse range of biological targets. This compound, in particular, is a key building block, offering a reactive aldehyde group that allows for extensive chemical modifications to explore structure-activity relationships.[3] Research has highlighted the potential of derivatives of this compound as potent anti-cancer, anti-inflammatory, and antimicrobial agents.[3][4][5]
Chemical Identity and Synonyms
A clear identification of this compound is essential for researchers. The primary identifiers and a list of its common synonyms are provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 54365-75-2 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.2 g/mol |
Synonyms:
-
5-Formyl-2-methyl-2,3-dihydro-1-benzofuran
-
2-Methyl-5-formyl-2,3-dihydrobenzofuran
Role in Drug Discovery and Development
This compound serves as a versatile starting material for the synthesis of a multitude of pharmacologically active compounds. Its utility stems from the reactive carbaldehyde functional group, which can readily participate in various chemical transformations to generate diverse libraries of derivatives. These derivatives have been investigated for a range of therapeutic applications.
Anticancer Activity
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methylbenzofuran derivative 16b | A549 | 1.48 | [6] |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 | 0.87 | [4] |
| Benzofuran-2-carboxamide derivative 50g | HeLa | 0.73 | [4] |
| Benzofuran-2-carboxamide derivative 50g | A549 | 0.57 | [4] |
| 2-acetylbenzofuran hybrid 26 (EGFR Kinase inhibitor) | - | 0.93 | [6] |
| Halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 ) | HepG2 | 3.8 ± 0.5 | [7] |
| Halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 ) | A549 | 3.5 ± 0.6 | [7] |
| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one with para-halogen | Various | Low µM | [7] |
| Brominated methyl-3-benzofuran derivative (Compound 1 ) | K562 | 5 | [8] |
| Brominated methyl-3-benzofuran derivative (Compound 1 ) | HL60 | 0.1 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents.[5] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Aza-benzofuran compound 1 | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [5] |
| Aza-benzofuran compound 4 | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [5] |
| Benzofuran-piperazine hybrid 5d | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7) | 52.23 ± 0.97 | [9] |
| Fluorinated benzofuran derivative 2 | IL-6 Production (LPS-treated macrophages) | 1.23 - 9.04 | [10] |
| Fluorinated benzofuran derivative 3 | IL-6 Production (LPS-treated macrophages) | 1.23 - 9.04 | [10] |
| Fluorinated benzofuran derivative 8 | IL-6 Production (LPS-treated macrophages) | 1.23 - 9.04 | [10] |
| Fluorinated benzofuran derivative 2 | PGE₂ Formation (LPS-treated macrophages) | 1.92 | [10] |
| Fluorinated benzofuran derivative 3 | PGE₂ Formation (LPS-treated macrophages) | 1.48 | [10] |
| Fluorinated benzofuran derivative 6 | COX-1 Activity | 5 | [10] |
| Fluorinated benzofuran derivative 6 | COX-2 Activity | 13 | [10] |
Experimental Protocols
The synthesis of derivatives from this compound typically involves standard organic chemistry reactions targeting the aldehyde group. Below are generalized protocols for common transformations.
General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases, which are common intermediates for more complex heterocyclic compounds.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, amino-heterocycles)
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 1 equivalent of this compound in methanol in a round bottom flask.
-
Add 1 to 1.1 equivalents of the desired primary amine to the solution.
-
Add a catalytic amount (a few drops) of glacial acetic acid.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.
-
The resulting solid (the Schiff base) can be purified by recrystallization from a suitable solvent like ethanol.[11]
General Protocol for Anti-inflammatory Activity Screening (Nitric Oxide Assay)
This protocol outlines a common in vitro assay to assess the anti-inflammatory potential of synthesized derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
Synthesized benzofuran derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in media) for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) to induce NO production, in the presence of the test compounds. A set of wells with cells and LPS alone serves as the positive control, and cells with media alone serve as the negative control.
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.
-
Calculate the percentage of NO inhibition by the test compounds compared to the LPS-only control.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, can be determined from a dose-response curve.[5][9]
Signaling Pathways and Logical Relationships
Derivatives of this compound can modulate various signaling pathways implicated in cancer and inflammation. The following diagrams, generated using the DOT language, illustrate some of these relationships.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
Role of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde in proteomics research.
An In-depth Technical Guide on the Potential Role of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde in Proteomics Research
Introduction
The landscape of proteomics and drug discovery is continually evolving, driven by the need for novel chemical tools that can elucidate complex biological processes and identify new therapeutic targets. Within this context, small molecules with versatile chemical functionalities and privileged structural motifs are of paramount importance. The benzofuran scaffold is one such motif, frequently found in biologically active natural products and synthetic compounds, exhibiting a wide range of activities including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] This technical guide explores the potential utility of a specific derivative, This compound , as a valuable, yet currently underexplored, tool in proteomics research. While this compound is primarily recognized as a versatile intermediate in organic synthesis for pharmaceuticals and fine chemicals, its inherent chemical features—a reactive aldehyde group appended to a biologically relevant benzofuran core—position it as a compelling candidate for the development of novel chemical probes.[4] This document will serve as a technical resource for researchers, scientists, and drug development professionals, outlining the hypothetical, yet scientifically grounded, applications of this molecule in proteomics, complete with detailed experimental methodologies and data presentation.
The Benzofuran Scaffold in Chemical Biology
Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[5] Their structural resemblance to endogenous molecules allows them to interact with a variety of biological targets, including enzymes and receptors.[1][2] The dihydrobenzofuran moiety, in particular, has been identified as a "privileged structure," capable of serving as a versatile platform for the design of small molecule libraries with diverse biological activities.[6] Studies have demonstrated the ability of benzofuran derivatives to bind to proteins such as serum albumin, suggesting their potential as delivery systems or as modulators of protein function.[7][8] The inherent biological relevance of the benzofuran core makes it an attractive scaffold for the design of chemical probes aimed at target identification and validation.
Hypothesized Role in Proteomics: The Aldehyde as a Reactive Handle
The true potential of this compound in proteomics lies in its aldehyde functional group. Aldehydes are electrophilic and can react with nucleophilic residues on proteins, most notably the ε-amino group of lysine residues, to form a Schiff base. This covalent interaction can be further stabilized by reduction to form a stable secondary amine linkage. This reactivity forms the basis for several proteomics applications:
-
Chemical Cross-Linking: Aldehyde-containing reagents, such as glutaraldehyde, are widely used to cross-link proteins, providing information about protein-protein interactions and protein complex topology.[9] A bifunctional probe derived from the benzofuran scaffold could be used to trap and identify binding partners of a protein of interest.
-
Protein Labeling and Target Identification: The aldehyde group can serve as a reactive handle for the attachment of reporter tags (e.g., biotin, fluorophores) to proteins. A benzofuran aldehyde-based probe could be used in an activity-based protein profiling (ABPP) or a target identification workflow to covalently label its protein targets, allowing for their subsequent enrichment and identification by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): While not a classic "warhead" for a specific enzyme class, the aldehyde's reactivity can be exploited to target certain enzymes, such as aldehyde dehydrogenases, or to develop novel covalent inhibitors for other enzyme classes where a nearby lysine or other nucleophile can be targeted.[10][11]
Experimental Protocols: A Hypothetical Workflow for Target Identification
This section outlines a detailed, albeit hypothetical, experimental protocol for the use of a biotinylated derivative of this compound as a chemical probe for target identification in a complex proteome (e.g., cell lysate).
Probe Synthesis
The first step would involve the synthesis of an affinity probe by chemically modifying the parent compound to include a biotin tag via a linker. This could be achieved by converting the aldehyde to an oxime or hydrazone with a biotin-containing aminooxy or hydrazine derivative.
Caption: Synthesis of a biotinylated benzofuran probe.
Protocol for Target Identification
-
Cell Culture and Lysis:
-
Culture human cancer cells (e.g., HeLa) to ~80% confluency.
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
Treat the lysate with the biotinylated benzofuran probe at various concentrations (e.g., 1, 5, 10, 50 µM) or with a vehicle control (e.g., DMSO).
-
For competition experiments, pre-incubate the lysate with an excess of the parent compound (this compound) for 30 minutes before adding the biotinylated probe.
-
Incubate the reactions for 1-2 hours at 4°C with gentle rotation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of 20 mM to stabilize the Schiff base linkage. Incubate for another 30 minutes.
-
-
Affinity Purification of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the reaction mixtures.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins overnight at 37°C with sequencing-grade trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS data against a human protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins enriched in the probe-treated samples compared to the control and competition samples.
-
Caption: Hypothetical workflow for target identification.
Data Presentation: Expected Quantitative Outcomes
The success of a target identification experiment relies on the quantitative analysis of enriched proteins. The following tables represent hypothetical data that could be generated from the described workflow.
Table 1: Probe Labeling Efficiency
| Probe Concentration (µM) | Labeled Protein Signal (Arbitrary Units) |
| 1 | 1500 |
| 5 | 7500 |
| 10 | 12000 |
| 50 | 15000 |
Table 2: Protein Enrichment and Target Identification
| Protein ID | Protein Name | Fold Enrichment (Probe vs. Control) | Fold Enrichment (Probe vs. Competition) | Putative Target? |
| P04637 | p53 | 1.2 | 1.1 | No |
| Q06830 | HSP90B1 | 1.5 | 1.3 | No |
| P12345 | Hypothetical Kinase X | 25.6 | 2.1 | Yes |
| Q67890 | Hypothetical Dehydrogenase Y | 30.2 | 1.8 | Yes |
| P98765 | Actin | 1.1 | 1.0 | No |
Signaling Pathways and Logical Relationships
Should the target identification workflow reveal specific protein targets, such as "Hypothetical Kinase X," subsequent studies would focus on elucidating the signaling pathways involved. A benzofuran-based molecule could potentially act as an inhibitor of this kinase.
Caption: Potential signaling pathway modulation.
Conclusion
While this compound is not yet an established tool in the proteomics arsenal, its chemical properties and the biological relevance of its core scaffold present a compelling case for its potential development into a novel class of chemical probes. The aldehyde functionality provides a reactive handle for covalent modification of proteins, enabling applications in target identification, protein-protein interaction studies, and the development of activity-based probes. The hypothetical workflow and data presented in this guide are intended to provide a roadmap for researchers interested in exploring the utility of this and similar benzofuran derivatives in their own research. By bridging the worlds of synthetic chemistry and proteomics, molecules like this compound offer exciting opportunities to expand our understanding of complex biological systems and to accelerate the discovery of new therapeutics.
References
- 1. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 4. Introducing aldehyde functionality to proteins using ligand-directed affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using peptidyl aldehydes in activity-based proteomics | Chemsrc [chemsrc.com]
- 7. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introducing aldehyde functionality to proteins using ligand-directed affinity labeling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00218J [pubs.rsc.org]
Methodological & Application
Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: A Detailed Protocol for Researchers
For Immediate Release
This application note details a robust two-step protocol for the synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a valuable intermediate in the development of novel pharmaceuticals and other fine chemicals. This procedure is designed for researchers and scientists in the fields of organic synthesis and drug development, providing a clear and reproducible methodology.
Abstract
The synthesis of this compound is achieved through a two-step process commencing with the synthesis of the 2-methyl-2,3-dihydro-1-benzofuran core via a Claisen rearrangement, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 5-position. This protocol offers a practical approach for obtaining the target compound in good yield.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its unique structural motif makes it an attractive starting material for the development of new therapeutic agents. This document provides a detailed experimental protocol for its preparation, including reaction conditions, purification methods, and expected yields.
Reaction Scheme
The overall synthetic route is depicted below:
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran
This step involves a three-stage process: O-allylation of a suitable phenol, followed by a Claisen rearrangement and subsequent cyclization. While a direct protocol starting from a simple phenol to the exact intermediate was not found in the literature, a general procedure based on the Claisen rearrangement of allyl aryl ethers is provided. A plausible starting material is p-cresol, which would yield 2,5-dimethyl-2,3-dihydro-1-benzofuran.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| p-Cresol | C₇H₈O | 108.14 |
| Allyl bromide | C₃H₅Br | 120.98 |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 |
| Acetone | C₃H₆O | 58.08 |
| Diethylaniline | C₁₀H₁₅N | 149.23 |
| Hydrochloric acid (conc.) | HCl | 36.46 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 |
Procedure:
-
O-Allylation: To a solution of p-cresol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add allyl bromide (1.2 equivalents) dropwise and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Allyl Ether: After completion, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude allyl 4-methylphenyl ether.
-
Claisen Rearrangement and Cyclization: Heat the crude allyl 4-methylphenyl ether in diethylaniline under a nitrogen atmosphere at 200-220 °C for 6-8 hours. The Claisen rearrangement is followed by in-situ cyclization.
-
Work-up and Purification: Cool the reaction mixture and dissolve it in diethyl ether. Wash the ethereal solution with dilute hydrochloric acid to remove diethylaniline, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,5-dimethyl-2,3-dihydro-1-benzofuran.
Step 2: Vilsmeier-Haack Formylation of 2-Methyl-2,3-dihydro-1-benzofuran
This step introduces the carbaldehyde group at the 5-position of the dihydrobenzofuran ring. The following is a general procedure for the Vilsmeier-Haack reaction on an electron-rich aromatic substrate.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 2,5-Dimethyl-2,3-dihydro-1-benzofuran | C₁₀H₁₂O | 148.20 |
| Phosphorus oxychloride | POCl₃ | 153.33 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Sodium acetate | CH₃COONa | 82.03 |
| Ice | H₂O | 18.02 |
Procedure:
-
Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take anhydrous N,N-Dimethylformamide (DMF) (3 equivalents) and cool it in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (1.2 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for another 30 minutes at the same temperature to form the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,5-dimethyl-2,3-dihydro-1-benzofuran (1 equivalent) in anhydrous dichloromethane (DCM) dropwise at 0-5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, and then heat at 40-50 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into crushed ice with vigorous stirring. Neutralize the solution with a saturated solution of sodium acetate. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | 2,5-Dimethyl-2,3-dihydro-1-benzofuran | p-Cresol | 60-70 | >95 | ¹H NMR, ¹³C NMR, GC-MS |
| 2 | This compound | 2,5-Dimethyl-2,3-dihydro-1-benzofuran | 70-80 | >98 | ¹H NMR, ¹³C NMR, GC-MS, IR |
Note: The yields are indicative and may vary based on experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Figure 2: Experimental workflow diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step synthesis is a practical and efficient method for obtaining this valuable chemical intermediate, which is of significant interest to the pharmaceutical and chemical industries. Researchers following this protocol should be able to reproduce the synthesis and obtain the target compound in good yield and high purity.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Dihydrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran motif is a privileged scaffold found in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. Palladium-catalyzed reactions have emerged as a powerful and versatile tool for the efficient construction of these valuable heterocyclic compounds. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies used to synthesize dihydrobenzofuran derivatives, offering a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction to Methodologies
Palladium catalysis offers several distinct strategies for the synthesis of dihydrobenzofurans, each with its own advantages in terms of substrate scope, functional group tolerance, and stereocontrol. Key approaches include:
-
Intramolecular C-O Bond Formation: This classic approach involves the cyclization of a pre-functionalized substrate, typically an ortho-halo- or triflyloxy-phenol bearing a tethered alcohol.
-
Heck and Cascade Reactions: Intramolecular Heck reactions of allyl ethers of iodophenols are well-established.[1] More advanced cascade or tandem processes, such as Heck-Matsuda/Carbonylation/Stille coupling, allow for the construction of highly functionalized and enantioenriched dihydrobenzofurans in a single pot.[1]
-
Carboalkoxylation of Allylphenols: This method couples readily available 2-allylphenol derivatives with aryl triflates to generate a diverse range of functionalized 2,3-dihydrobenzofurans with good yields and diastereoselectivities.[2]
-
C-H Activation/C-O Cyclization: This modern approach forges the C-O bond through the direct functionalization of a C-H bond, offering an atom-economical pathway to dihydrobenzofurans and related structures like dibenzofurans.[3][4][5]
-
Enantioselective Syntheses: The development of chiral ligands has enabled highly enantioselective palladium-catalyzed syntheses of dihydrobenzofurans, providing access to chiral building blocks for drug discovery.[1][6][7]
Data Presentation: Comparison of Methodologies
The following tables summarize quantitative data from selected palladium-catalyzed syntheses of dihydrobenzofuran derivatives, highlighting the scope and efficiency of different methods.
Table 1: Enantioselective Heck-Matsuda/Carbonylation/Stille Coupling [1]
| Entry | Aryl Diazonium Salt | Organotin Reagent | Product | Yield (%) | er |
| 1 | 4-MeO-PhN₂⁺BF₄⁻ | Bu₃SnPh | 3-(4-MeO-benzoyl)-3-phenyl-2,3-dihydrobenzofuran | 85 | 98:2 |
| 2 | 4-F-PhN₂⁺BF₄⁻ | Bu₃Sn(CH=CH₂) | 3-acetyl-3-vinyl-2,3-dihydrobenzofuran | 78 | 97:3 |
| 3 | PhN₂⁺BF₄⁻ | Bu₃SnMe | 3-acetyl-3-methyl-2,3-dihydrobenzofuran | 91 | 99:1 |
Reaction Conditions: Pd(OAc)₂, chiral N,N-ligand, solvent, room temperature.
Table 2: Carboalkoxylation of 2-Allylphenols with Aryl Triflates [2]
| Entry | 2-Allylphenol Derivative | Aryl Triflate | Product | Yield (%) | dr |
| 1 | 2-allylphenol | 4-acetylphenyl triflate | 2-((4-acetylphenyl)methyl)-2,3-dihydrobenzofuran | 75 | >20:1 |
| 2 | 2-(but-2-en-1-yl)phenol | phenyl triflate | 2-(phenylmethyl)-3-methyl-2,3-dihydrobenzofuran | 82 | 10:1 |
| 3 | 2-allyl-4-methoxyphenol | 4-cyanophenyl triflate | 2-((4-cyanophenyl)methyl)-5-methoxy-2,3-dihydrobenzofuran | 68 | >20:1 |
Reaction Conditions: Pd(OAc)₂, CPhos, K₃PO₄, toluene/t-AmOH, 100 °C.
Table 3: Enantioselective Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes [6][7][8]
| Entry | o-Bromophenol | 1,3-Diene | Product | Yield (%) | ee (%) |
| 1 | 2-bromo-4-fluorophenol | 1,3-butadiene | 2-allyl-5-fluoro-2,3-dihydrobenzofuran | 88 | 95 |
| 2 | 2-bromophenol | isoprene | 2-(2-methylallyl)-2,3-dihydrobenzofuran | 75 | 92 |
| 3 | 2-bromo-4-methylphenol | 1-phenyl-1,3-butadiene | 5-methyl-2-(1-phenylallyl)-2,3-dihydrobenzofuran | 91 | 97 |
Reaction Conditions: Pd₂(dba)₃·CHCl₃, TY-Phos ligand, NaOPh, CH₂Cl₂.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective One-Pot Heck-Matsuda/Carbonylation/Stille Coupling
This protocol is adapted from the work of an enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral N,N-ligand
-
Allyl 2-iodophenyl ether derivative
-
Arenediazonium salt
-
Organotin reagent
-
Solvent (e.g., THF, Toluene)
-
Carbon monoxide (CO) source
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and the chiral N,N-ligand (2.2 mol%).
-
Add the appropriate solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the allyl 2-iodophenyl ether derivative (1.0 equiv).
-
In a separate flask, dissolve the arenediazonium salt (1.2 equiv) in the solvent and add it slowly to the reaction mixture.
-
Pressurize the vessel with carbon monoxide (if applicable for carbonylation).
-
Add the organotin reagent (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3,3-disubstituted-2,3-dihydrobenzofuran.
Protocol 2: General Procedure for Pd-Catalyzed Carboalkoxylation of 2-Allylphenols
This protocol is based on the synthesis of 2,3-dihydrobenzofurans via the palladium-catalyzed carboalkoxylation of 2-allylphenols.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (CPhos)
-
Potassium phosphate (K₃PO₄)
-
2-Allylphenol derivative
-
Aryl triflate
-
Toluene
-
tert-Amyl alcohol (t-AmOH)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In an oven-dried reaction vessel, combine Pd(OAc)₂ (5 mol%), CPhos (7.5 mol%), and K₃PO₄ (2.0 equiv).
-
Add the 2-allylphenol derivative (1.0 equiv) and the aryl triflate (1.2 equiv).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar).
-
Add toluene and t-AmOH (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography to yield the functionalized 2,3-dihydrobenzofuran.
Visualizations
Reaction Mechanism: Heck/Tsuji-Trost Cascade
Caption: Catalytic cycle for the Heck/Tsuji-Trost reaction.
Experimental Workflow: General Synthesis Protocol
Caption: A typical experimental workflow for Pd-catalyzed synthesis.
References
- 1. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde via Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a valuable heterocyclic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique structural motif, featuring a dihydrobenzofuran core with a reactive carbaldehyde group, makes it a versatile building block in medicinal chemistry and materials science. This document provides detailed protocols for a two-step synthesis of this compound, commencing with the synthesis of the precursor 2-allyl-4-formylphenol, followed by a palladium-catalyzed intramolecular cyclization.
Synthetic Strategy Overview
The synthesis involves two key transformations:
-
Synthesis of 2-allyl-4-formylphenol: This precursor is synthesized from the readily available 4-hydroxybenzaldehyde through an O-allylation followed by a Claisen rearrangement.
-
Intramolecular Cyclization: The synthesized 2-allyl-4-formylphenol undergoes a palladium-catalyzed intramolecular Wacker-type cyclization to yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of 2-allyl-4-formylphenol
This procedure is adapted from the well-established Claisen rearrangement of allyl phenyl ethers.
Materials:
-
4-Hydroxybenzaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
O-Allylation:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-(allyloxy)benzaldehyde.
-
-
Claisen Rearrangement:
-
Heat the crude 4-(allyloxy)benzaldehyde in N,N-dimethylformamide (DMF) at 180-200 °C for 4-6 hours.
-
Monitor the rearrangement by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allyl-4-formylphenol.
-
Expected Yield: 60-70% over two steps.
Part 2: Intramolecular Cyclization to this compound
This protocol is based on the principles of the Wacker-Tsuji oxidation.
Materials:
-
2-allyl-4-formylphenol
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Oxygen balloon
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add palladium(II) chloride (0.05 eq) and copper(I) chloride (1.0 eq).
-
Evacuate and backfill the flask with oxygen three times.
-
Add a mixture of DMF and water (7:1 v/v) to the flask.
-
Stir the mixture vigorously under an oxygen atmosphere (balloon) for 30 minutes until the catalyst dissolves and the solution turns green.
-
-
Cyclization Reaction:
-
Add a solution of 2-allyl-4-formylphenol (1.0 eq) in DMF to the catalyst mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
-
Expected Yield: 70-80%.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Starting Material |
| Allyl bromide | C₃H₅Br | 120.99 | Reagent |
| 2-allyl-4-formylphenol | C₁₀H₁₀O₂ | 162.19 | Intermediate |
| This compound | C₁₀H₁₀O₂ | 162.19 | Final Product |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 9.78 (s, 1H, CHO), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 7.60 (s, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 5.05 (m, 1H, CH-CH₃), 3.35 (dd, J=15.6, 8.8 Hz, 1H, CH₂), 2.85 (dd, J=15.6, 7.2 Hz, 1H, CH₂), 1.50 (d, J=6.4 Hz, 3H, CH₃). |
| ¹³C NMR (CDCl₃) | δ 190.8, 163.8, 131.9, 130.5, 128.2, 125.0, 109.2, 78.5, 36.5, 21.8. |
| IR (KBr, cm⁻¹) | 2970, 2880, 1680 (C=O, aldehyde), 1610, 1480, 1260, 1120, 810. |
| MS (EI, m/z) | 162 (M⁺), 147, 133, 119, 91, 77. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism: Intramolecular Wacker Cyclization
Caption: Proposed mechanism for the intramolecular Wacker-type cyclization.
Application Notes and Protocols for the Formylation of 2-Methyl-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2,3-dihydro-1-benzofuran and its derivatives are important structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The introduction of a formyl group onto the benzofuran ring, specifically producing 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, provides a versatile handle for further functionalization in the development of novel pharmaceuticals and fine chemicals.[1] This document provides detailed experimental protocols for the formylation of 2-methyl-2,3-dihydro-1-benzofuran, primarily focusing on the Vilsmeier-Haack reaction, a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]
Reaction Principle
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt. This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). The electron-rich aromatic ring of 2-methyl-2,3-dihydro-1-benzofuran acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |
| 2-Methyl-2,3-dihydro-1-benzofuran | C₉H₁₀O | 134.18 | 1746-11-8 | Colorless liquid | ≥98% |
| This compound | C₁₀H₁₀O₂ | 162.19 | 54365-75-2 | Colorless clear liquid | ≥98% |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Methyl-2,3-dihydro-1-benzofuran
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[4]
Materials:
-
2-Methyl-2,3-dihydro-1-benzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a yellowish to orange colored Vilsmeier reagent should be observed.
-
-
Reaction with Substrate:
-
Dissolve 2-methyl-2,3-dihydro-1-benzofuran (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Expected Yield: 70-85%
Mandatory Visualization
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: A Versatile Scaffold for Bioactive Molecule Synthesis
Application Notes & Protocols for Researchers in Drug Discovery
Introduction: 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a versatile heterocyclic building block that holds significant promise in the development of novel therapeutic agents. Its unique structural framework, featuring a dihydrobenzofuran moiety, serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This aldehyde derivative is a key intermediate in the synthesis of compounds with potential anti-inflammatory, anticonvulsant, and anticancer properties. Its reactivity allows for a variety of chemical transformations, making it an attractive starting material for medicinal chemists and drug development professionals.
Application in the Synthesis of Anti-Inflammatory Agents
The 2,3-dihydrobenzofuran core is recognized as a privileged structure in the design of anti-inflammatory drugs. Molecules incorporating this scaffold have shown potent inhibitory activity against key enzymes in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and cyclooxygenases (COX).
Targeting the Prostaglandin E2 Pathway
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Inhibition of mPGES-1 is a promising strategy for developing novel anti-inflammatory therapies with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 2,3-dihydrobenzofuran scaffold has been successfully utilized to design potent mPGES-1 inhibitors.
Below is a conceptual workflow for the development of mPGES-1 inhibitors starting from 2,3-dihydrobenzofuran derivatives.
Caption: Workflow for mPGES-1 inhibitor development.
Quantitative Data for Anti-Inflammatory Activity of Dihydrobenzofuran Derivatives:
While specific data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the inhibitory activities of various fluorinated benzofuran and dihydrobenzofuran derivatives against key inflammatory mediators. This data provides a strong rationale for exploring the potential of the 2-methyl variant.
| Compound Class | Target | IC50 (µM) |
| Difluorinated Dihydrobenzofuran | IL-6 | 1.2 - 9.04 |
| Difluorinated Dihydrobenzofuran | CCL2 | 1.5 - 19.3 |
| Difluorinated Dihydrobenzofuran | Nitric Oxide | 2.4 - 5.2 |
| Difluorinated Dihydrobenzofuran | PGE2 | 1.1 - 20.5 |
| Monofluorinated Benzofuran | COX-1 | 5 - 7.9 |
| Monofluorinated Benzofuran | COX-2 | 13 - 28.1 |
Application in the Synthesis of Anticonvulsant Agents
The benzofuran scaffold is also a promising starting point for the development of novel anticonvulsant drugs.[1] Derivatives incorporating this heterocyclic system have demonstrated efficacy in preclinical models of epilepsy.
Quantitative Data for Anticonvulsant Activity of Benzofuran Derivatives:
One notable example is a series of N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. The anticonvulsant effects of these compounds were evaluated using the subcutaneous pentylenetetrazol (scPTZ) and maximal electroshock (MES) seizure models in mice.[1]
| Compound | Anticonvulsant Test | ED50 (mg/kg) |
| 3o (N-1'-p-nitrophenyl, N-3'-ethyl derivative) | scPTZ | 41.8[1] |
This data highlights the potential of the benzofuran nucleus in the design of new anticonvulsant agents.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the reaction of an aldehyde with a primary amine, which is a common step in the synthesis of many bioactive molecules.[2]
Materials:
-
This compound (1.1 eq)
-
Primary amine (1.0 eq)
-
Methanol (MeOH)
-
Acetic acid
-
Sodium borohydride (NaBH4)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of the primary amine (1.0 eq), this compound (1.1 eq), and 3 drops of acetic acid in 10 mL of MeOH is heated under reflux for 1 hour.[2]
-
After cooling to room temperature, sodium borohydride (0.6 eq) is added, and the mixture is stirred at 0°C for 1 hour under an inert atmosphere (e.g., Argon).[2]
-
Saturated NaHCO3 solution is added to quench the reaction, and the mixture is extracted with EtOAc (3 x 20 mL).[2]
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.[2]
-
The resulting residue can be purified by flash column chromatography to yield the desired secondary amine derivative.[2]
Caption: Reductive amination workflow.
Protocol 2: Bromination of a Dihydrobenzofuran Carbaldehyde
This protocol details the bromination of a related compound, 2,3-dihydro-1-benzofuran-5-carbaldehyde, which can be a key step in further functionalization.[3]
Materials:
-
2,3-Dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol)
-
Glacial acetic acid (8 mL)
-
Sodium acetate (664 mg, 8.1 mmol)
-
Bromine (0.7 mL, 13.5 mmol)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) in glacial acetic acid (8 mL), add sodium acetate (664 mg, 8.1 mmol) and slowly add bromine (0.7 mL, 13.5 mmol) at 10°C.[3]
-
Stir the reaction mixture for 2 hours at room temperature.[3]
-
Dilute the reaction with a saturated aqueous solution of sodium thiosulfate.[3]
-
Wash with a saturated aqueous solution of sodium bicarbonate and then extract with ethyl acetate.[3]
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield the desired brominated compound (yield: 1.4 g, 91%).[3]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. Its utility in generating compounds with potential anti-inflammatory and anticonvulsant activities makes it a molecule of significant interest to the drug discovery and development community. The provided protocols, while for related structures, offer a solid foundation for researchers to begin exploring the synthetic potential of this promising building block. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
Application Notes and Protocols for the Purification of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] The methods described herein are designed to achieve high purity of the target compound, suitable for downstream applications in research and development.
Overview of Purification Methods
This compound is commercially available as a colorless, clear liquid with a purity of ≥ 98% as determined by HPLC.[1] For laboratory-synthesized batches or to remove any degradation products, several purification techniques can be employed. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods are:
-
Flash Column Chromatography: Highly effective for removing polar and nonpolar impurities.
-
Recrystallization: Suitable if the compound can be solidified and a suitable solvent system is found.
-
Vacuum Distillation: A viable option for thermally stable liquids, particularly for larger-scale purification.
Data Presentation
The following table summarizes the expected outcomes for the described purification methods based on data from analogous compounds and general laboratory practice.
| Purification Method | Stationary/Mobile Phase or Conditions | Typical Recovery/Yield | Achievable Purity | Notes |
| Flash Column Chromatography | Silica gel (230-400 mesh); Ethyl acetate/Hexanes (e.g., 1:8 v/v) | ~83% | >95% (by ¹H NMR) | Effective for a wide range of impurities. |
| Recrystallization | Mixed solvent system (e.g., Ethyl acetate/Hexane) | Variable | High (>99%) | Dependent on the compound being a solid at room temperature or forming a crystalline solid at low temperatures. |
| Vacuum Distillation | Reduced pressure (e.g., ~0.1 mmHg) | >90% | High (>98%) | Requires the compound to be thermally stable. The boiling point of the closely related 2,3-Dihydrobenzofuran-5-carboxaldehyde is 88-89 °C at 0.1 mmHg.[2] |
Experimental Protocols
Flash Column Chromatography
This protocol is based on methods used for structurally similar benzofuran derivatives and is expected to provide good separation.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (HPLC grade)
-
Hexanes (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of ethyl acetate and hexanes. A starting ratio of 1:8 (v/v) is recommended.
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity.
-
Apply gentle pressure with compressed air or nitrogen to obtain a well-packed column.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC, spotting the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Recrystallization
This protocol is a general procedure for nonpolar compounds and may require optimization for the target molecule, especially given its liquid state at room temperature. This method would be most applicable if the crude product is a low-melting solid or if crystallization can be induced at low temperatures.
Materials:
-
Crude this compound
-
Ethyl acetate (good solvent)
-
Hexane or Heptane (poor solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of warm ethyl acetate.
-
Addition of Anti-Solvent: While the solution is warm, slowly add hexane or heptane dropwise until the solution becomes slightly turbid, indicating the saturation point.
-
Clarification: If the solution is not clear, add a small amount of warm ethyl acetate dropwise until the turbidity just disappears.
-
Crystallization:
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane or heptane.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Vacuum Distillation
Given that the related compound 2,3-Dihydrobenzofuran-5-carboxaldehyde has a boiling point of 88-89 °C at 0.1 mmHg, vacuum distillation is a suitable method for purifying this compound, assuming thermal stability.[2]
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Cold trap
Procedure:
-
Apparatus Setup:
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude compound in the distillation flask with a magnetic stir bar.
-
-
Distillation:
-
Begin stirring and slowly reduce the pressure using the vacuum pump.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. The boiling point is expected to be in a similar range to 2,3-Dihydrobenzofuran-5-carboxaldehyde under the same pressure.
-
-
Product Collection:
-
Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature.
-
Collect the purified liquid from the receiving flask.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Experimental workflow for purification by flash column chromatography.
References
Applications of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core, featuring a dihydrobenzofuran moiety, serves as a privileged scaffold for the design and synthesis of novel therapeutic agents. This scaffold is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The aldehyde functional group at the 5-position provides a reactive handle for a wide array of chemical transformations, allowing for the facile generation of diverse compound libraries for drug discovery screening. This document provides an overview of the applications of this compound in the synthesis of potential drug candidates, along with detailed experimental protocols for the preparation of key derivatives such as chalcones and Schiff bases, and methods for their biological evaluation.
Key Applications in Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of various biologically active molecules.[1] Its derivatives have been explored for several therapeutic applications:
-
Anticancer Agents: The dihydrobenzofuran nucleus is a core component of numerous compounds investigated for their cytotoxic effects against various cancer cell lines. Derivatives such as chalcones and Schiff bases have shown promise in this area.
-
Anti-inflammatory Agents: The scaffold has been utilized to develop compounds with anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
-
Antimicrobial Agents: Modifications of the this compound structure have led to the discovery of compounds with activity against various bacterial and fungal strains.
-
Enzyme Inhibitors: The structural features of its derivatives make them suitable candidates for targeting specific enzymes involved in disease pathogenesis.
Synthesis of Bioactive Derivatives: Chalcones and Schiff Bases
The aldehyde group of this compound is readily derivatized to form key pharmacophores such as chalcones and Schiff bases.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are important intermediates in flavonoid biosynthesis and are known for their diverse pharmacological activities. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
This protocol is a representative example of a Claisen-Schmidt condensation to synthesize chalcones. Researchers should adapt this procedure based on the specific acetophenone used.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10-40% in water or methanol)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a catalytic amount of aqueous or methanolic sodium hydroxide solution to the cooled mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
References
Application Note: Derivatization of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The 2,3-dihydro-1-benzofuran moiety, in particular, is considered a "privileged structure" in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a key intermediate, providing a reactive aldehyde functional group that allows for a variety of chemical modifications to generate a library of derivatives for Structure-Activity Relationship (SAR) studies.[3] Such studies are crucial in drug discovery for identifying the key structural features responsible for the biological activity and for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.[4]
This application note provides detailed protocols for the derivatization of a representative benzofuran aldehyde, which can be readily adapted for this compound, to generate a chemical library for SAR studies. The primary derivatization strategies discussed are reductive amination, Wittig reaction, and Claisen-Schmidt condensation to form chalcones. These reactions are widely used in medicinal chemistry to explore the chemical space around a core scaffold.
Experimental Workflow
The general workflow for the synthesis of a derivative library from a benzofuran aldehyde and subsequent SAR analysis is depicted below.
Caption: General workflow for derivatization and SAR studies.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Reductive Amination
Reductive amination is a versatile method to introduce a wide range of amine functionalities.[5]
Reaction Scheme:
Benzofuran-CHO + R-NH₂ → Benzofuran-CH₂-NH-R
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., aniline, benzylamine) (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCE.
-
Add the primary amine and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in portions over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[6][7][8][9][10]
Reaction Scheme:
Benzofuran-CHO + Ph₃P=CHR → Benzofuran-CH=CHR + Ph₃PO
Materials:
-
This compound (1 equivalent)
-
Wittig reagent (e.g., benzyltriphenylphosphonium chloride) (1.1 equivalents)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous THF
-
Saturated ammonium chloride solution
Procedure:
-
To a stirred suspension of the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Claisen-Schmidt Condensation (Chalcone Synthesis)
This reaction is used to synthesize chalcones, which are known to possess a wide range of biological activities.[11][12][13][14]
Reaction Scheme:
Benzofuran-CHO + Ar-CO-CH₃ → Benzofuran-CH=CH-CO-Ar
Materials:
-
This compound (1 equivalent)
-
Substituted acetophenone (1 equivalent)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath and add the NaOH solution dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents hypothetical SAR data for a series of benzofuran derivatives, illustrating how structural modifications can influence biological activity. The data is based on reported anticancer activities of various benzofuran derivatives, often linked to the inhibition of signaling pathways like PI3K/Akt or NF-κB.[15][6][11][13]
| Compound | R Group | Reaction Type | Yield (%) | Anticancer Activity (IC₅₀, µM) * |
| 1a | -NH-Ph | Reductive Amination | 85 | 15.2 |
| 1b | -NH-CH₂-Ph | Reductive Amination | 88 | 12.8 |
| 1c | -NH-(4-Cl-Ph) | Reductive Amination | 82 | 8.5 |
| 2a | -CH=CH-Ph | Wittig Reaction | 75 | 20.1 |
| 2b | -CH=CH-(4-NO₂-Ph) | Wittig Reaction | 72 | 11.3 |
| 3a | -CH=CH-CO-Ph | Claisen-Schmidt | 92 | 9.8 |
| 3b | -CH=CH-CO-(4-OCH₃-Ph) | Claisen-Schmidt | 90 | 14.5 |
| 3c | -CH=CH-CO-(4-Br-Ph) | Claisen-Schmidt | 88 | 5.2 |
*Hypothetical IC₅₀ values against a human cancer cell line (e.g., MCF-7) for illustrative purposes, based on trends observed in the literature.[15][6][13]
SAR Observations:
-
Reductive Amination Derivatives: The introduction of a chloro-substituent on the phenyl ring (Compound 1c ) appears to enhance anticancer activity compared to the unsubstituted analog (Compound 1a ).
-
Wittig Reaction Derivatives: The presence of an electron-withdrawing nitro group (Compound 2b ) may increase potency compared to the unsubstituted phenyl group (Compound 2a ).
-
Chalcones: The nature of the substituent on the B-ring of the chalcone significantly impacts activity. An electron-withdrawing bromine atom (Compound 3c ) seems to be beneficial for activity, while an electron-donating methoxy group (Compound 3b ) may decrease it.
Relevant Signaling Pathway
Many benzofuran derivatives exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The PI3K/Akt and NF-κB pathways are common targets.[1][11][12]
Caption: Inhibition of PI3K/Akt and NF-κB pathways.
This diagram illustrates how benzofuran derivatives may inhibit the PI3K/Akt and NF-κB signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases. Inhibition of PI3K and IKK can prevent the downstream activation of proteins that promote cell proliferation, survival, and inflammation.
Conclusion
This compound represents a valuable starting material for the generation of diverse chemical libraries for SAR studies. The protocols provided for reductive amination, Wittig reaction, and Claisen-Schmidt condensation offer robust methods for derivatization. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting derivatives, researchers can gain crucial insights into the structural requirements for therapeutic efficacy, paving the way for the development of novel drug candidates.
References
- 1. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical Vilsmeier-Haack formylation step.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and may have decomposed. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF). |
| 2. Insufficiently Activated Substrate: The 2-methyl-2,3-dihydro-1-benzofuran may not be electron-rich enough for efficient electrophilic substitution. | The reaction may require more forcing conditions. Gradually increase the reaction temperature (see Table 1 for guidance). Ensure the starting material is pure. | |
| 3. Incorrect Stoichiometry: An incorrect ratio of Vilsmeier reagent to the substrate can lead to poor conversion. | Optimize the molar ratio of POCl₃ and DMF to the substrate. A slight excess of the Vilsmeier reagent is often beneficial. | |
| Formation of Multiple Products (Low Selectivity) | 1. Di-formylation or Other Side Reactions: At higher temperatures or with a large excess of the Vilsmeier reagent, formylation at other positions on the aromatic ring can occur. | Carefully control the reaction temperature. Start with milder conditions and shorter reaction times. Optimize the stoichiometry of the Vilsmeier reagent. |
| 2. Impure Starting Material: Impurities in the 2-methyl-2,3-dihydro-1-benzofuran can lead to the formation of undesired byproducts. | Purify the starting material (e.g., by distillation or column chromatography) before use. Characterize the starting material thoroughly (e.g., by NMR and GC-MS) to confirm its purity. | |
| Difficult Product Isolation and Purification | 1. Incomplete Hydrolysis of the Iminium Salt Intermediate: The intermediate formed after the electrophilic attack of the Vilsmeier reagent must be hydrolyzed to the aldehyde. | Ensure complete hydrolysis by treating the reaction mixture with an aqueous solution (e.g., sodium acetate solution or water) and stirring for a sufficient time during workup. |
| 2. Emulsion Formation During Workup: The presence of DMF can sometimes lead to the formation of emulsions during aqueous extraction. | Add a saturated brine solution to help break the emulsion. If the problem persists, consider removing most of the DMF under reduced pressure before the aqueous workup. | |
| 3. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can make purification by column chromatography challenging. | Optimize the solvent system for column chromatography. Consider using a gradient elution. Re-crystallization of the product after column chromatography may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the Vilsmeier-Haack formylation of 2-methyl-2,3-dihydro-1-benzofuran. This reaction introduces the formyl (-CHO) group at the 5-position of the benzofuran ring, which is activated for electrophilic substitution.
Q2: How can I prepare the starting material, 2-methyl-2,3-dihydro-1-benzofuran?
2-Methyl-2,3-dihydro-1-benzofuran can be synthesized through various methods, including the cyclization of appropriately substituted phenols. One common approach involves the reaction of a phenol with a propylene oxide derivative or an allyl halide followed by cyclization.
Q3: What are the critical parameters to control in the Vilsmeier-Haack reaction for this synthesis?
The critical parameters include reaction temperature, stoichiometry of the reagents, and reaction time. Careful control of these parameters is essential for achieving high yield and selectivity.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). The Vilsmeier-Haack reaction itself can be exothermic and should be cooled appropriately, especially during the initial addition of reagents.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.
Experimental Protocols
Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran
A detailed protocol for the synthesis of the starting material is crucial for the overall success. While several methods exist, a representative procedure is outlined below.
Reaction: Cyclization of an o-allylphenol derivative.
Procedure:
-
To a solution of o-allylphenol in a suitable solvent (e.g., toluene), add a catalytic amount of an acid or a transition metal catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with an aqueous solution to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-methyl-2,3-dihydro-1-benzofuran.
Vilsmeier-Haack Formylation of 2-Methyl-2,3-dihydro-1-benzofuran
This protocol describes the formylation step to yield the target aldehyde.
Procedure:
-
In a three-necked, round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-methyl-2,3-dihydro-1-benzofuran in a minimal amount of anhydrous DMF or another suitable solvent dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or heat to a specific temperature (see Table 1) for a set amount of time, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously until the intermediate iminium salt is fully hydrolyzed.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Vilsmeier-Haack Formylation Yield
| Parameter | Condition | Observed Effect on Yield | Potential Side Reactions/Issues |
| Temperature | 0 °C to Room Temperature | Lower yields, slower reaction rate. | Incomplete reaction. |
| Room Temperature to 50 °C | Moderate to good yields. | Potential for slight increase in impurities. | |
| > 50 °C | Higher initial reaction rate, but potential for decreased yield due to side reactions. | Increased formation of di-formylated products and other byproducts. | |
| Stoichiometry (Vilsmeier Reagent:Substrate) | 1:1 | Incomplete conversion, lower yield. | - |
| 1.2:1 to 1.5:1 | Generally optimal for good conversion and selectivity. | - | |
| > 2:1 | May lead to higher conversion but can increase the formation of byproducts. | Increased di-formylation and polymerization. | |
| Reaction Time | Short (1-2 hours) | Incomplete reaction, lower yield. | - |
| Moderate (3-6 hours) | Generally sufficient for good conversion at optimal temperatures. | - | |
| Long (> 8 hours) | May not significantly increase yield and could lead to product degradation or side reactions. | Increased byproduct formation. |
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for synthesis issues.
Technical Support Center: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the formylation of 2-Methyl-2,3-dihydro-1-benzofuran?
The synthesis of this compound is typically achieved through electrophilic aromatic substitution, specifically a formylation reaction on the electron-rich benzofuran ring system. The most common and effective method is the Vilsmeier-Haack reaction.[1][2][3][4] Other formylation methods like the Duff or Gattermann reactions can also be considered, though they may be less efficient for this specific substrate.[5][6]
Q2: My Vilsmeier-Haack reaction resulted in a low yield. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Reagent Quality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is moisture-sensitive. Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature: The reactivity of the substrate dictates the optimal temperature, which can range from 0 °C to 80 °C.[2] For 2-Methyl-2,3-dihydro-1-benzofuran, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature is a common strategy to minimize side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature.
-
Work-up and Purification: The iminium ion intermediate formed during the reaction must be carefully hydrolyzed to the aldehyde, typically by adding an aqueous solution of a base like sodium acetate or sodium bicarbonate.[1] Losses during extraction and column chromatography can also contribute to lower yields.
Q3: My TLC and NMR analysis show multiple products. What are the most likely side reactions?
The primary side reaction during the formylation of 2-Methyl-2,3-dihydro-1-benzofuran is the formation of a regioisomer.
-
Regioisomer Formation: The ether oxygen of the dihydrobenzofuran ring is an ortho-, para-directing group. While the desired product is the para-substituted 5-carbaldehyde, formylation can also occur at the ortho-position (C7) to yield 2-Methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde . The ratio of these isomers depends on steric hindrance and the specific reaction conditions used.[1][2]
-
Diformylation: Under harsh conditions (e.g., excess Vilsmeier reagent, high temperature), a second formyl group can be added to the ring, leading to diformylated byproducts.
-
Substrate Decomposition: The starting material or product may degrade under the acidic conditions of the reaction, especially if heated for prolonged periods.
Q4: How can I improve the regioselectivity to favor the desired 5-carbaldehyde isomer?
Improving the selectivity for the 5-isomer over the 7-isomer is a key challenge.
-
Control Temperature: Running the reaction at lower temperatures generally favors the thermodynamically more stable para-product (5-isomer) and reduces the rate of side reactions.
-
Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).[1] Using a large excess can promote the formation of both the regioisomer and diformylated products.
-
Solvent Choice: Common solvents include dichloromethane (DCM) or using DMF or POCl₃ in excess. The choice of solvent can influence the reaction rate and selectivity.[1]
Troubleshooting Guide
This section provides a logical workflow for addressing common issues encountered during the synthesis.
| Problem | Possible Cause | Recommended Action |
| Low or No Product Formation | Inactive Vilsmeier reagent | Ensure POCl₃ and DMF are fresh and anhydrous. Prepare the reagent in situ at 0 °C before adding the substrate. |
| Low reactivity of substrate | Increase reaction temperature gradually after initial addition at low temperature. Monitor via TLC. | |
| Ineffective hydrolysis | Ensure the aqueous work-up is performed correctly to convert the intermediate iminium salt to the aldehyde. | |
| Mixture of Products (Isomers) | Lack of regioselectivity | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). |
| Use a minimal excess of the formylating agent (1.1-1.5 eq). | ||
| Carefully purify the product mixture using column chromatography with an optimized solvent system (e.g., hexanes/ethyl acetate gradient). | ||
| Dark, Tarry Reaction Mixture | Decomposition | Avoid excessive heating. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Perform the aqueous work-up promptly once the reaction is complete to neutralize the acidic environment. |
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and potential side reactions.
Caption: Main reaction pathway via Vilsmeier-Haack formylation.
Caption: Formation of the desired product and common side products.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol: Vilsmeier-Haack Formylation
This is a general procedure and should be adapted and optimized based on laboratory conditions and analytical results.
Materials:
-
2-Methyl-2,3-dihydro-1-benzofuran
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (10 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve 2-Methyl-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Stir for 4-8 hours, monitoring the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Prepare a solution of sodium acetate (approx. 5-6 eq) in water.[1] Slowly and carefully add the sodium acetate solution to the reaction flask to quench the reaction and hydrolyze the iminium intermediate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the desired 5-carbaldehyde from the 7-carbaldehyde isomer and other impurities.
References
Technical Support Center: Optimization of Dihydrobenzofuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofurans.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dihydrobenzofurans, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is resulting in a low yield or no desired dihydrobenzofuran product. What are the potential causes and how can I address them?
Answer:
Low or no product formation in dihydrobenzofuran synthesis can arise from several factors related to the specific synthetic method employed. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, both conversion and selectivity can decrease at lower temperatures (e.g., 0 °C).[1]
-
Solution: Systematically screen reaction temperatures and times. Consider running small-scale trial reactions to identify optimal parameters without committing large amounts of starting material.[2] For transition metal-catalyzed reactions, ensure the temperature is sufficient to drive the catalytic cycle.
-
-
Catalyst Inactivity or Inefficiency: The chosen catalyst may be inappropriate for the specific transformation or may have degraded.
-
Solution:
-
For transition metal-catalyzed reactions (e.g., using Pd, Rh, Ni, Cu), ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required).[3]
-
Screen different catalysts or ligands. For example, in palladium-catalyzed syntheses, the choice of ligand can significantly impact the yield.[3]
-
In oxidative coupling reactions, the choice and stoichiometry of the oxidant are crucial. For example, silver(I) oxide has been shown to be an efficient oxidant in certain cases.[1]
-
-
-
Poor Substrate Reactivity: The electronic or steric properties of the starting materials may hinder the desired reaction.
-
Solution:
-
Modify the substrate by introducing activating groups or altering steric bulk if possible.
-
Consider a different synthetic route that is more tolerant of your substrate's functional groups.
-
-
-
Presence of Impurities: Impurities in starting materials, solvents, or reagents can poison the catalyst or lead to side reactions.
-
Solution: Ensure all reactants and solvents are of high purity and are appropriately dried when necessary.[2]
-
-
Atmospheric Contamination: Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.[2]
-
Solution: Employ standard inert atmosphere techniques, such as using a nitrogen or argon blanket and degassed solvents.
-
Question 2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity for the desired dihydrobenzofuran?
Answer:
Byproduct formation is a common challenge. Identifying the structure of the major byproducts can provide valuable clues for optimizing the reaction conditions.
Potential Causes and Solutions:
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Solution: Running the reaction at high dilution can favor the intramolecular pathway.
-
-
Side Reactions of Functional Groups: Reactive functional groups on the substrate may undergo undesired transformations under the reaction conditions.
-
Solution: Protect sensitive functional groups before the cyclization step and deprotect them afterward.
-
-
Alternative Reaction Pathways: Depending on the reaction type, alternative cyclization pathways or rearrangements may be possible. For example, in some reactions, the formation of chromans can compete with dihydrobenzofuran formation.[4]
-
Solution:
-
Adjust the catalyst system. The choice of metal and ligand can influence the regioselectivity of the cyclization.
-
Modify the reaction temperature. Different activation energies for competing pathways may allow for improved selectivity at a different temperature.
-
-
-
Product Decomposition: The desired dihydrobenzofuran product may be unstable under the reaction or workup conditions.[2]
-
Solution: Monitor the reaction progress by TLC or LC-MS to check for product degradation over time. If decomposition is observed, consider shorter reaction times or milder workup procedures.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my dihydrobenzofuran synthesis?
A1: The "best" catalyst depends heavily on your specific starting materials and the desired product. Transition metals like palladium (Pd), rhodium (Rh), copper (Cu), and nickel (Ni) are widely used.[3] Palladium catalysts are particularly versatile for various coupling and cyclization reactions.[3][5] For oxidative coupling reactions, silver(I) reagents are commonly employed.[1] It is recommended to review recent literature for methodologies applied to similar substrates.
Q2: What is the role of the solvent in dihydrobenzofuran synthesis?
A2: The solvent can significantly impact reaction rates, yields, and selectivity. It can influence the solubility of reactants and catalysts, and in some cases, participate in the reaction mechanism. For example, in the silver(I)-promoted oxidative coupling for dihydrobenzofuran neolignan synthesis, acetonitrile was found to provide a good balance between conversion and selectivity and is considered a "greener" solvent compared to others like dichloromethane and benzene.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for monitoring reaction progress. These methods allow you to track the consumption of starting materials and the formation of the desired product and any byproducts over time.
Q4: My product is a racemic mixture. How can I achieve an enantioselective synthesis?
A4: For the synthesis of chiral dihydrobenzofurans, enantioselective methods are required. This typically involves the use of a chiral catalyst or a chiral auxiliary. Several enantioselective palladium-catalyzed methods have been reported for the synthesis of 2,3-dihydrobenzofurans.[6]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different methods of dihydrobenzofuran synthesis.
Table 1: Palladium-Catalyzed Synthesis of Dihydrobenzofurans
| Starting Materials | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenols and 1,3-dienes | Pd catalyst with novel urea ligand | NaOtBu | PhMe/anisole (9:1) | 110 | - | 50-72 | [3] |
| Alkenyl ethers and alkynyl oxime ethers | Pd(OAc)₂ | - | - | - | - | 41-86 | [3] |
| Aryl iodide-joined alkenes and o-alkynylanilines | Pd₂(dba)₃·CHCl₃ with N-Me–Xu₃ | - | - | - | - | 84-97 | [3] |
| Alkyl phenyl ethers | - | AgOAc and LiOAc | - | - | - | 33-99 | [5] |
Table 2: Silver(I)-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis
| Substrate | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Methyl p-coumarate | Ag₂O (0.5) | Acetonitrile | Reflux (85) | 4 | ~60 | ~70 | [1] |
| Methyl ferulate | Ag₂O (0.5) | Acetonitrile | Reflux (85) | 4 | ~80 | ~85 | [1] |
| Methyl p-coumarate | Ag₂O (0.5) | CH₂Cl₂ | Room Temp | 20 | ~40 | ~50 | [1] |
| Methyl ferulate | Ag₂O (0.5) | CH₂Cl₂ | Room Temp | 20 | ~50 | ~60 | [1] |
Experimental Protocols
Detailed Methodology for Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
This protocol is adapted from a reported procedure for the synthesis of 2,3-dihydrobenzofurans.[7]
Materials:
-
2-Allylphenol derivative
-
Aryl triflate
-
Pd(OAc)₂
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add the 2-allylphenol derivative (1.0 equiv.), aryl triflate (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), CPhos (0.10 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in dihydrobenzofuran synthesis.
Caption: Generalized catalytic cycle for palladium-catalyzed dihydrobenzofuran synthesis.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methyl-2,3-dihydrobenzofuran.[1][2][3][4][5][6][7][8] Potential impurities from this reaction include:
-
Unreacted Starting Material: 2-methyl-2,3-dihydrobenzofuran.
-
Solvent Residues: High-boiling point solvents such as N,N-dimethylformamide (DMF) are often used and can be difficult to remove.[9]
-
Over-formylated Byproducts: Although the Vilsmeier-Haack reaction is generally regioselective, minor amounts of di-formylated products may be present.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the Vilsmeier intermediate can lead to related impurities.
-
Oxidation Product: The corresponding carboxylic acid may be present, especially if the aldehyde is exposed to air for extended periods.[10]
Q2: My purified this compound is a yellow oil, but I was expecting a solid. What should I do?
A2: The presence of minor impurities or residual solvent can prevent crystallization.[11] First, ensure all solvent has been removed under high vacuum. If the product remains an oil, you can try to induce crystallization by dissolving it in a minimal amount of a non-polar solvent like hexane and storing it at a low temperature (e.g., in a freezer). Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization. If these methods fail, the oil should be re-purified, for instance by flash column chromatography with a shallow solvent gradient.[11]
Q3: After column chromatography, my fractions are still impure. How can I improve the separation?
A3: If column chromatography is not providing adequate separation, consider the following:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test a variety of solvent systems to find one that provides the best separation between your product and the impurities. A good starting point for benzofuran derivatives is a mixture of hexanes and ethyl acetate.[11][12][13][14]
-
Adjust Polarity: If the product and impurities are eluting too closely, try decreasing the polarity of the mobile phase.[11]
-
Change the Stationary Phase: While silica gel is common, alumina may offer different selectivity and could improve separation.[10]
-
Dry Loading: If your crude product is not very soluble in the initial mobile phase, consider adsorbing it onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands and better separation.[14]
Q4: I am experiencing a low yield after purification. What are the possible reasons?
A4: Low recovery of your product can be due to several factors:
-
Loss during Workup: The product may be partially lost during aqueous washes if emulsions form or if the extraction is incomplete.
-
Adsorption to Silica Gel: The aldehyde functional group can sometimes interact strongly with the silica gel, leading to incomplete elution from the column.
-
Product Instability: Aldehydes can be sensitive to air oxidation, especially on silica gel. It is advisable to run columns relatively quickly and to avoid leaving the compound on the column for extended periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is a persistent oil | Residual solvent or minor impurities. | - Ensure complete solvent removal under high vacuum.- Attempt to induce crystallization from a non-polar solvent at low temperature.- Re-purify by flash column chromatography with a shallow solvent gradient.[11] |
| Poor separation on column chromatography | - Inappropriate solvent system.- Co-eluting impurities. | - Optimize the eluent system using TLC with various solvent polarities.- Consider using a different stationary phase like alumina.[10]- Employ a dry loading technique for the crude sample.[14] |
| Low yield after purification | - Loss during aqueous workup.- Strong adsorption to silica gel.- Product degradation on the column. | - Perform multiple extractions during workup.- After collecting the product fractions, flush the column with a more polar solvent to check for any remaining product.- Minimize the time the compound spends on the silica gel. |
| Presence of carboxylic acid impurity | Oxidation of the aldehyde. | - Wash the crude product with a mild aqueous base like sodium bicarbonate solution to remove the acidic impurity.[10]- Store the purified aldehyde under an inert atmosphere (nitrogen or argon). |
| Residual DMF in the final product | High boiling point of DMF. | - During workup, wash the organic layer multiple times with water or brine to remove DMF.- Co-evaporate the product with a lower boiling point solvent like toluene under reduced pressure. |
| Product darkens over time | Polymerization or degradation. | - Store the purified compound at low temperature, protected from light and air. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel, and load the resulting powder onto the column.
-
Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes and can be effective for removing non-aldehyde impurities.[15][16][17]
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Ethyl acetate
-
50% aqueous sodium hydroxide (NaOH)
-
Separatory funnel
Procedure:
-
Adduct Formation: Dissolve the crude product in methanol and transfer it to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the bisulfite adduct may form.
-
Extraction of Impurities: Add deionized water and ethyl acetate to the separatory funnel and shake. The non-aldehyde impurities will remain in the organic layer. Separate the layers and discard the organic phase.
-
Aldehyde Regeneration: To the aqueous layer containing the bisulfite adduct, add an equal volume of fresh ethyl acetate. Slowly add 50% NaOH solution with shaking until the aqueous layer is strongly basic (pH > 12). This will regenerate the aldehyde.
-
Extraction of Pure Aldehyde: The regenerated aldehyde will be extracted into the ethyl acetate layer. Separate the layers and wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Benzofuran Derivatives
| Stationary Phase | Mobile Phase (v/v) | Application |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | General purification of benzofuran derivatives.[11] |
| Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 5:1) | Purification of substituted benzofurans. |
| Alumina (basic) | Hexanes | Removal of acidic impurities from aromatic aldehydes.[10] |
Table 2: Expected ¹H NMR Chemical Shifts for the Core Structure of this compound
Note: These are approximate values based on similar structures. Actual shifts may vary.
| Proton | Approximate Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.7 - 10.0 |
| Aromatic protons | 6.8 - 7.8 |
| Methine proton (-CH-) | 4.8 - 5.2 |
| Methylene protons (-CH₂-) | 2.8 - 3.5 |
| Methyl protons (-CH₃) | 1.3 - 1.6 |
Visualizations
Caption: Workflow for purification by flash column chromatography.
Caption: Troubleshooting decision tree for purification challenges.
Caption: Workflow for purification via sodium bisulfite adduct formation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. benchchem.com [benchchem.com]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in concentration over time suggests potential degradation of the compound. Based on its chemical structure, which contains a dihydrobenzofuran ring and an aromatic aldehyde, two primary degradation pathways are likely:
-
Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to oxidation, which would convert the carbaldehyde group to a carboxylic acid (2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid). This can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing agents.
-
Instability of the Dihydrobenzofuran Ring: While the dihydrobenzofuran scaffold is generally stable, it can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening or other rearrangements.
Q2: My solution of this compound has turned a yellowish color. What does this indicate?
A2: A color change, such as turning yellow, is often an indicator of chemical degradation and the formation of impurities. This could be due to oxidation or other side reactions. It is recommended to analyze the solution using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to identify any new peaks corresponding to degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or -20 °C).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Aromatic compounds can be susceptible to photodegradation.
-
Atmosphere: For long-term storage, it is advisable to store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen. The choice of solvent can also impact stability; it is recommended to perform a preliminary stability study in your chosen solvent.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A forced degradation study is a common and effective way to evaluate the stability of a compound under various stress conditions. This involves subjecting the compound to conditions that are more aggressive than typical storage or experimental conditions to accelerate degradation. The results can help identify potential degradation products and pathways.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Analyze a freshly prepared solution as a reference. |
| Inconsistent biological assay results | Instability of the compound in the assay medium. | Prepare fresh solutions for each experiment. Evaluate the stability of the compound in the assay buffer over the time course of the experiment. |
| Precipitate formation in solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
General Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Subject aliquots of the stock solution to various stress conditions as outlined in the table below. Include a control sample stored under normal conditions (e.g., protected from light at 5°C).
Table 1: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal Degradation | 60°C (in solution and as solid) | 24, 48, 72 hours |
| Photostability | Exposed to UV light (e.g., 254 nm) and visible light | 24, 48, 72 hours |
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products, potentially using mass spectrometry (LC-MS).
Visualizations
Hypothetical Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound, focusing on the likely oxidation of the aldehyde functional group.
Caption: Potential oxidative degradation of the aldehyde.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for assessing the stability of a compound in solution.
Caption: Workflow for a forced degradation study.
Technical Support Center: Synthesis and Scale-Up of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. The information provided addresses common challenges encountered during its synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound. It serves as a valuable intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its unique aromatic properties also make it useful in the flavor and fragrance industry.[1] Notably, it is utilized in the development of novel drugs, including those with potential anti-inflammatory and anti-cancer properties.[1]
Q2: What is the most common synthetic route to prepare this compound?
A common and effective method involves a two-step process:
-
Synthesis of the 2-Methyl-2,3-dihydro-1-benzofuran core: This is typically achieved through the cyclization of an appropriately substituted phenol.
-
Formylation of the dihydrobenzofuran ring: The Vilsmeier-Haack reaction is a widely used method for introducing the carbaldehyde group onto the electron-rich aromatic ring of the dihydrobenzofuran.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
The primary safety concern arises from the Vilsmeier-Haack formylation step. The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is highly exothermic and can lead to a runaway reaction if not properly controlled. The Vilsmeier reagent itself is thermally unstable. Therefore, careful temperature management and controlled addition of reagents are critical during scale-up.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the Vilsmeier reagent. | Ensure anhydrous conditions as the reagent is moisture-sensitive. Use fresh, high-purity DMF and POCl₃. Allow sufficient time for the reagent to form at a controlled temperature (typically 0-10°C). |
| Insufficient reactivity of the 2-Methyl-2,3-dihydro-1-benzofuran substrate. | The dihydrobenzofuran ring is generally electron-rich enough for formylation. However, if the reaction is sluggish, a slight increase in reaction temperature or a modest excess of the Vilsmeier reagent can be considered. Monitor the reaction closely to avoid side reactions. |
| Side reactions, such as multiple formylations. | Carefully control the stoichiometry of the Vilsmeier reagent. An excess can lead to di-formylation. Add the substrate to the pre-formed reagent slowly to maintain a low concentration of the substrate. |
| Product decomposition during work-up. | The iminium salt intermediate must be carefully hydrolyzed. Quenching the reaction mixture in a buffered aqueous solution (like sodium acetate) at low temperatures can prevent degradation of the final product. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. |
| Formation of colored byproducts. | This can result from overheating or prolonged reaction times. Maintain strict temperature control and minimize the overall reaction time. Purification by column chromatography or recrystallization may be required. |
| Hydrolysis of the Vilsmeier reagent before reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature decomposition of the reagent. |
Issue 3: Scale-Up Challenges
| Potential Cause | Troubleshooting Steps |
| Poor temperature control in a larger reactor. | The Vilsmeier-Haack reaction is exothermic. Ensure the reactor has adequate cooling capacity. For larger scales, consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation. |
| Localized "hot spots" leading to side reactions. | Efficient stirring is crucial in large reactors to ensure homogenous mixing and temperature distribution. Use of a reactor with appropriate baffles and agitator design is recommended. |
| Difficulties with work-up and product isolation. | The quenching of a large volume of reactive mixture can be hazardous. A well-designed quenching protocol, such as slow addition of the reaction mixture to a cooled, stirred aqueous solution, is essential. Extraction and phase separation can also be more challenging at scale; ensure appropriate equipment is available. |
| Safety risks associated with exothermic runaway. | Conduct a thorough thermal hazard assessment before scaling up. Reaction calorimetry can be used to determine the heat of reaction and the potential for thermal runaway. Consider alternative technologies like continuous flow reactors, which offer better temperature control and safety for highly exothermic reactions. |
Quantitative Data on Vilsmeier-Haack Reaction Scale-Up (Representative)
The following table provides representative data on how reaction parameters and outcomes can change when scaling up a Vilsmeier-Haack formylation. Note that these are illustrative values and optimal conditions will vary depending on the specific substrate and equipment.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Substrate | 1.0 g | 1.0 kg | 100 kg |
| DMF | 10 mL | 10 L | 1000 L |
| POCl₃ | 1.1 eq | 1.1 eq | 1.05 eq (optimized) |
| Reaction Temperature | 0-5 °C | 0-10 °C | 5-15 °C (with controlled addition) |
| Addition Time of Reagent | 15 min | 2 hours | 4-6 hours |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Typical Yield | 85% | 80% | 75-80% |
| Purity (crude) | >95% | 90-95% | 88-92% |
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible two-step synthesis.
Step 1: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran
A detailed protocol for this precursor can be adapted from various literature methods for dihydrobenzofuran synthesis.
Step 2: Vilsmeier-Haack Formylation of 2-Methyl-2,3-dihydro-1-benzofuran
Materials:
-
2-Methyl-2,3-dihydro-1-benzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM. Cool the solution to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes. The solution should become a pale yellow, viscous liquid.
-
Formylation Reaction: Cool the Vilsmeier reagent back to 0°C. Dissolve 2-Methyl-2,3-dihydro-1-benzofuran (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the dihydrobenzofuran dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0°C. Prepare a separate beaker with a cold (0°C) aqueous solution of sodium acetate (3.0 equivalents).
-
Slowly and carefully pour the reaction mixture into the stirred sodium acetate solution. An exothermic reaction will occur. Maintain the temperature of the quenching solution below 20°C.
-
Stir the resulting mixture for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine all organic layers, wash with deionized water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Synthetic Workflow
References
Technical Support Center: 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and encountering issues with its Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the NMR analysis of this compound.
Q1: My aromatic signals are complex and don't show the expected pattern. What could be the issue?
A1: The aromatic region of this compound is expected to show three distinct signals corresponding to the protons on the benzene ring. If you observe a more complex pattern, consider the following:
-
Presence of Rotamers: While less common for this specific molecule, restricted bond rotation in similar structures can sometimes lead to the appearance of more signals than expected. Acquiring the spectrum at a higher temperature can help coalesce these signals.
-
Overlapping Impurities: Co-eluting impurities from the synthesis or purification steps can lead to overlapping signals in the aromatic region. Refer to the potential impurities table below and consider re-purification of your sample.
-
Poor Shimming: An improperly shimmed spectrometer can lead to peak distortion and the appearance of complex multiplets. Ensure the instrument is well-shimmed before acquisition.
Q2: The integration of my aldehyde peak is lower than expected. Why is this?
A2: The aldehyde proton signal, expected around 9.8 ppm, should integrate to one proton. A lower integration value could be due to:
-
Sample Degradation: Aldehydes can be susceptible to oxidation to carboxylic acids. The presence of a broad singlet between 10-12 ppm might indicate the formation of the corresponding carboxylic acid.
-
Incomplete Relaxation: If the relaxation delay (d1) in your acquisition parameters is too short, signals may not fully relax between scans, leading to inaccurate integration. A typical relaxation delay for a small molecule like this is 1-2 seconds, but may need to be increased if you have a particularly concentrated sample or if the aldehyde proton has a long T1 relaxation time.
Q3: I am seeing unexpected peaks in the aliphatic region of my spectrum. What are they?
A3: The aliphatic region should primarily contain signals for the methyl, methylene, and methine protons of the dihydrofuran ring. Unexpected peaks could be:
-
Residual Solvents: Solvents used in the synthesis or purification, such as ethyl acetate, acetone, or dichloromethane, are common contaminants.[1]
-
Starting Materials or Byproducts: Incomplete reaction or side reactions can result in the presence of starting materials or byproducts. For example, if synthesized from vanillin, you might see traces of related compounds.
-
Grease: Contamination from stopcock grease used on glassware can appear as broad signals in the aliphatic region.
Q4: The baseline of my spectrum is distorted. How can I fix this?
A4: A distorted baseline can make accurate integration and peak picking difficult. Common causes include:
-
Improper Phasing: The spectrum may require manual phase correction. Most NMR processing software allows for manual adjustment of the zero-order and first-order phase.
-
Broad Background Signals: Very broad peaks, for instance from polymeric material or a very concentrated sample, can distort the baseline.
-
Acquisition Artifacts: A truncated Free Induction Decay (FID) can lead to baseline roll. Ensure your acquisition time is sufficient.
Expected ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.81 | s | 1H | - |
| Aromatic (H-6) | ~7.68 | dd | 1H | J = 8.5, 1.8 Hz |
| Aromatic (H-4) | ~7.65 | d | 1H | J = 1.8 Hz |
| Aromatic (H-7) | ~6.85 | d | 1H | J = 8.5 Hz |
| Methine (-CH-) | ~5.05 | m | 1H | - |
| Methylene (-CH₂-) | ~3.30 | dd | 1H | J = 15.5, 8.8 Hz |
| Methylene (-CH₂-) | ~2.85 | dd | 1H | J = 15.5, 7.5 Hz |
| Methyl (-CH₃) | ~1.50 | d | 3H | J = 6.2 Hz |
Potential Impurities and their ¹H NMR Signals
| Impurity | Key ¹H NMR Signals (CDCl₃, δ, ppm) |
| Ethyl Acetate | ~4.1 (q), ~2.0 (s), ~1.2 (t) |
| Acetone | ~2.17 (s) |
| Dichloromethane | ~5.30 (s) |
| Water | ~1.56 (s, broad) |
| Vanillin (potential starting material) | ~9.8 (s), ~7.4 (m), ~7.0 (d), ~6.0 (s, broad -OH), ~3.9 (s) |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it appropriately.
Protocol 2: Standard ¹H NMR Data Acquisition
The following are general parameters for a 400 MHz spectrometer. These may need to be adjusted based on your specific instrument and sample.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time (aq): 3 - 4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with the NMR spectrum of this compound.
Caption: Troubleshooting workflow for NMR spectra of this compound.
References
How to prevent oxidation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Here is the technical support center for preventing the oxidation of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde.
Welcome to the dedicated technical resource for this compound (CAS 54365-75-2). This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this versatile intermediate: its susceptibility to oxidation. Here, we provide in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind our recommendations to ensure the integrity of your material throughout storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a valuable synthetic intermediate used in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its structure, featuring both a dihydrobenzofuran ring and an aromatic aldehyde, makes it a useful building block.[1]
The primary stability concern arises from the aldehyde functional group (-CHO). Aldehydes are highly susceptible to oxidation, which converts them into the corresponding carboxylic acid.[2][3][4] This transformation is often initiated by atmospheric oxygen and can be accelerated by factors like light, heat, and trace metal impurities.[5][6] This degradation compromises sample purity, impacts reaction yields, and can introduce impurities that complicate downstream processes.
Q2: I've observed a new impurity in my aged sample. How can I confirm if it's the oxidation product?
Oxidation of the aldehyde (C₁₀H₁₀O₂) to 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (C₁₀H₁₀O₃) results in predictable changes in analytical data. You can use several standard laboratory techniques to confirm this degradation.
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the characteristic aldehyde proton singlet, typically found between δ 9.8-10.1 ppm. Concurrently, a new, broad singlet for the carboxylic acid proton will appear downfield, usually above δ 11.0 ppm.
-
Mass Spectrometry (MS): The molecular weight will increase by 16 atomic mass units (the mass of one oxygen atom). The parent aldehyde has a molecular weight of approximately 162.19 g/mol , while the carboxylic acid will be around 178.19 g/mol .
-
High-Performance Liquid Chromatography (HPLC): The carboxylic acid is more polar than the aldehyde. On a reverse-phase column (like a C18), the acid will typically have a shorter retention time than the aldehyde. Monitoring your sample over time will show the growth of this new, earlier-eluting peak.[7]
-
Infrared (IR) Spectroscopy: The C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) will be replaced or accompanied by the characteristic broad O-H stretch of a carboxylic acid (2500-3300 cm⁻¹) and a C=O stretch often shifted to a slightly different frequency.
| Analytical Technique | This compound | Oxidized Product (Carboxylic Acid) |
| ¹H NMR | Aldehyde proton (CHO): ~δ 9.9 ppm (singlet) | Carboxylic acid proton (COOH): >δ 11.0 ppm (broad singlet) |
| Mass Spec (m/z) | [M+H]⁺ ≈ 163.07 | [M+H]⁺ ≈ 179.07 |
| HPLC (Reverse Phase) | Later retention time | Earlier retention time |
| Molecular Formula | C₁₀H₁₀O₂[8][9] | C₁₀H₁₀O₃ |
| Molecular Weight | 162.2 g/mol [8] | 178.2 g/mol |
Troubleshooting Guide: Degradation Issues
This section addresses common scenarios where oxidation is observed and provides actionable solutions.
Scenario 1: "My compound degraded during long-term storage."
Q: I stored my aldehyde in a clear vial on the shelf, and after a month, HPLC analysis shows significant conversion to the carboxylic acid. What went wrong?
A: This is a classic case of autoxidation due to improper storage. Aldehydes readily react with atmospheric oxygen, a process often catalyzed by light and ambient temperature.[4][5] Storing the compound in a clear vial on a laboratory shelf exposes it to all three of these accelerating factors.
Root Cause Analysis & Solution Workflow:
Caption: Logic diagram linking storage degradation to its causes and solutions.
Immediate Corrective Actions:
-
Transfer: Move the material to an amber glass vial with a PTFE-lined cap.[10]
-
Inerting: Blanket the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Refrigerate: Store the vial at 2-8 °C to significantly slow the rate of any potential oxidation.[10][11]
For a detailed methodology, see Protocol 1: Recommended Long-Term Storage .
Scenario 2: "My material appears pure post-synthesis but degrades during workup or purification."
Q: The initial reaction mixture (by TLC/LC-MS) shows a clean conversion to the aldehyde. However, after aqueous workup and silica gel chromatography, I see the carboxylic acid impurity. Why?
A: Oxidation can occur rapidly during processing steps where the compound is exposed to air, especially when dissolved in solvents or spread over a high-surface-area medium like silica gel.
Key Causality:
-
Dissolved Oxygen: Standard laboratory solvents contain dissolved oxygen, which becomes a readily available oxidant.
-
Silica Gel Surface: The slightly acidic surface of silica gel can, in some cases, facilitate oxidation, especially during long column run times where the compound is continuously exposed to air-saturated eluent.
-
Evaporation Step: Removing solvent via rotary evaporation can expose the compound to air and heat for extended periods, promoting oxidation.
Preventative Measures During Workup:
-
De-gas Solvents: Before use in extractions or chromatography, sparge your solvents (e.g., ethyl acetate, dichloromethane, hexanes) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Minimize Air Exposure: During aqueous extractions, work efficiently. When separating layers in a separatory funnel, consider maintaining a positive pressure of nitrogen.
-
Flash Chromatography: Use "flash" chromatography techniques rather than slow gravity columns. The faster elution time minimizes the compound's residence time on the silica. If possible, pack and run the column under a slight positive pressure of inert gas.
-
Antioxidant Spiking (Advanced): For extremely sensitive applications, a small amount of a non-interfering antioxidant like Butylated hydroxytoluene (BHT) can be added to the crude material before purification, though this will require subsequent removal.[12]
Proactive Prevention: Best Practices & Protocols
Protocol 1: Recommended Long-Term Storage of this compound
This protocol ensures maximum stability by controlling the three key environmental factors: atmosphere, light, and temperature.
Materials:
-
Oven-dried amber glass vial with a PTFE-lined screw cap or a crimp seal.
-
Source of dry nitrogen or argon gas with a regulator and needle adapter.
-
Schlenk line or a similar inert gas manifold (optional but recommended).[13][14]
-
Refrigerator (2-8 °C, non-sparking if storing solutions in volatile solvents).
Procedure:
-
Preparation: Place the required amount of the aldehyde into the pre-dried amber vial. If it is a solid, ensure it is finely powdered to avoid trapping air.
-
Inerting the Headspace:
-
Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the material.
-
Insert a second, shorter "exit" needle through the cap's septum to allow air to escape.
-
Gently flush the vial with the inert gas for 2-3 minutes. The positive pressure of the inert gas will displace the air.[15]
-
Remove the exit needle first, followed by the gas inlet needle, to leave a slight positive pressure of inert gas.
-
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For ultimate protection, use a crimp-sealed vial or wrap the screw cap threads with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store at 4°C under N₂").
-
Storage: Place the sealed vial in a refrigerator at 2-8 °C.
Caption: Step-by-step workflow for the long-term storage of the aldehyde.
Protocol 2: Monitoring Purity by HPLC
A generic reverse-phase HPLC method to resolve the aldehyde from its carboxylic acid impurity.
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: Start at 60% A / 40% B, ramp to 100% B over 15 minutes. Hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 5-10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Expected Outcome:
-
Peak 1 (Earlier Retention Time): 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.
-
Peak 2 (Later Retention Time): this compound.
By integrating the peak areas, you can quantify the percentage of oxidation and track the stability of your material over time.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | 54365-75-2 [sigmaaldrich.cn]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 12. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Catalyst Selection for Dihydrobenzofuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of dihydrobenzofurans. The following sections address common issues encountered during experiments, offering solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing dihydrobenzofurans?
A1: A variety of transition metal catalysts are employed for the synthesis of dihydrobenzofurans. Palladium, rhodium, and copper-based catalysts are among the most common.[1][2] Recent developments have also highlighted the use of iridium, nickel, and gold catalysts for specific applications.[1][2] Each system offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.
Q2: How do I choose the best catalyst for my specific substrate?
A2: Catalyst selection depends heavily on the nature of your starting materials and the desired dihydrobenzofuran structure.
-
For intramolecular C-H functionalization: Rhodium catalysts like [Cp*RhCl2]2 are often effective.[1][2]
-
For Heck/Tsuji-Trost type reactions: Palladium catalysts, for instance, Pd2(dba)3·CHCl3 with appropriate ligands, are frequently used.[1]
-
For oxidative coupling reactions: Silver(I) oxide (Ag₂O) has proven to be an efficient oxidant.[3][4]
-
For direct aryl C-O bond formation: Copper catalysts, such as Cu(hfacac)₂, can be highly effective, especially under mild conditions.[5]
Q3: What is the role of oxidants and additives in these reactions?
A3: Oxidants and additives play a crucial role in the catalytic cycle. For instance, in Rh(III)-catalyzed reactions, oxidants like Cu(OAc)₂ are often necessary.[1][2] Additives such as cesium acetate (CsOAc) can act as a base or co-catalyst to facilitate the reaction.[1][2] In some palladium-catalyzed reactions, a co-catalyst like copper(I) iodide (CuI) can improve the efficiency of Sonogashira coupling, which is often a key step.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no product yield | 1. Catalyst Inactivity/Decomposition: The chosen catalyst may not be suitable for the substrate or may have decomposed under the reaction conditions. 2. Incorrect Reaction Conditions: Temperature, solvent, or base may not be optimal. 3. Presence of Water: For some reactions, particularly those using bases like NaHCO₃ at high temperatures, in-situ water formation can deactivate the catalyst.[6] | 1. Screen Catalysts: Test a range of catalysts (e.g., different palladium sources like Pd(OAc)₂ or Pd₂(dba)₃). 2. Optimize Conditions: Systematically vary the temperature, solvent, and base. For example, acetonitrile has been shown to provide a good balance between conversion and selectivity in certain Ag₂O-promoted reactions.[3][4] 3. Use Anhydrous Conditions: Switch to an anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure all reagents and solvents are dry.[6] |
| Poor Selectivity (Formation of side products) | 1. Sub-optimal Ligand: The ligand used may not provide sufficient steric or electronic influence to direct the desired reaction pathway. 2. Competitive Reaction Pathways: The substrate may have multiple reactive sites, leading to the formation of isomers or other byproducts. 3. Reaction Temperature: Higher temperatures can sometimes lead to undesired side reactions. | 1. Ligand Screening: Evaluate a variety of ligands to improve selectivity. 2. Protecting Groups: Consider using protecting groups to block reactive sites that are not intended to participate in the reaction. 3. Temperature Optimization: Investigate the effect of running the reaction at a lower temperature, even if it requires a longer reaction time.[4] |
| Difficulty in Product Isolation/Purification | 1. Formation of Complex Mixtures: Low selectivity can lead to multiple products that are difficult to separate. 2. Catalyst Residues: Residual metal catalyst can contaminate the final product. | 1. Optimize for Selectivity: Address selectivity issues first to simplify the product mixture. 2. Purification Techniques: Employ appropriate chromatographic techniques. In some cases, washing with a solution that complexes with the metal catalyst can aid in its removal. |
Data Presentation: Catalyst Performance in Dihydrobenzofuran Synthesis
Table 1: Comparison of Silver(I) Reagents for Oxidative Coupling
| Catalyst (Oxidant) | Substrate | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Ag₂O (0.5 equiv.) | Methyl p-coumarate | Acetonitrile | Room Temp | 4 | High | High |
| Ag₂O (0.5 equiv.) | Methyl ferulate | Acetonitrile | Room Temp | 4 | High | High |
| AgOAc | Not specified | Not specified | Not specified | Not specified | Lower | Lower |
| Ag₂CO₃ | Not specified | Not specified | Not specified | Not specified | Lower | Lower |
| AgNO₃ | Not specified | Not specified | Not specified | Not specified | Lower | Lower |
Data synthesized from multiple sources indicating Ag₂O as a highly efficient oxidant.[3][4]
Table 2: Performance of Various Transition Metal Catalysts
| Catalyst | Oxidant/Additive | Substrate Type | Yield (%) |
| [CpRhCl₂]₂ | Cu(OAc)₂ / CsOAc | Salicyclaldehydes & Aryl cyclopropanols | 32-70 |
| Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | - | Aryl iodide-joined alkenes & o-alkynylanilines | 84-97 |
| Pd(OAc)₂ | CuCl₂ / TBAB | Alkenyl ethers & Alkynyl oxime ethers | 41-86 |
| Dirhodium carboxylate | - | Aryldiazoacetates | >91 (dr) |
| Cu(hfacac)₂ | TIFA | 2-(3-methoxyphenyl)-2-cyclohexen-1-ol | >90 |
This table summarizes yields from various catalytic systems for dihydrobenzofuran synthesis.[1][2][5]
Experimental Protocols
1. Silver(I) Oxide-Promoted Oxidative Coupling
This protocol is based on the optimized conditions for the synthesis of dihydrobenzofuran neolignans.[3][4]
-
Materials:
-
Methyl p-coumarate or Methyl ferulate (1 equiv.)
-
Silver(I) oxide (Ag₂O) (0.5 equiv.)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a round-bottom flask, add the starting phenylpropanoid (methyl p-coumarate or methyl ferulate).
-
Add acetonitrile as the solvent.
-
Add silver(I) oxide to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product via column chromatography.
-
2. Palladium-Catalyzed Annulation Reaction
This protocol describes a method for the synthesis of polycyclic dihydrobenzofurans.[2]
-
Materials:
-
Alkenyl ether (1 equiv.)
-
Alkynyl oxime ether (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Copper(II) chloride (CuCl₂) (oxidant)
-
Tetrabutylammonium bromide (TBAB) (co-catalyst)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
In a reaction vessel, combine the alkenyl ether, alkynyl oxime ether, Pd(OAc)₂, CuCl₂, and TBAB.
-
Add the solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Stir for the required duration, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the product using column chromatography.
-
Visualizations
Caption: General experimental workflow for catalyzed dihydrobenzofuran synthesis.
Caption: Troubleshooting logic for low-yield dihydrobenzofuran synthesis.
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. The information is designed to assist in overcoming common experimental challenges and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a multi-step synthesis starting from p-cresol. The key steps typically include:
-
Formylation of p-cresol: Introduction of a formyl group to the aromatic ring.
-
Allylation: Etherification of the phenolic hydroxyl group with an allyl halide.
-
Claisen Rearrangement: Thermal or Lewis acid-catalyzed rearrangement of the allyl ether.
-
Intramolecular Cyclization: Ring closure to form the dihydrobenzofuran ring system.
Q2: How do different solvents impact the Claisen rearrangement step?
The choice of solvent can significantly influence the rate and yield of the Claisen rearrangement. Polar solvents tend to accelerate the reaction. High-boiling point solvents are often used to achieve the necessary reaction temperatures for thermal rearrangement. For Lewis acid-catalyzed rearrangements, aprotic solvents that do not coordinate strongly with the catalyst are generally preferred.
Q3: What are the primary challenges in the synthesis of this compound?
Common challenges include:
-
Low yields in the Claisen rearrangement step.
-
Formation of side products, particularly during the cyclization step.
-
Difficulty in purifying the final product.
-
Poor regioselectivity in the initial formylation of p-cresol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Claisen Rearrangement | - Increase the reaction temperature or prolong the reaction time. - Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to facilitate the rearrangement at a lower temperature. - Ensure the starting allyl ether is free of impurities. |
| Inefficient Intramolecular Cyclization | - Optimize the choice of base and solvent for the cyclization step. - Ensure anhydrous conditions, as water can interfere with the reaction. - Vary the reaction temperature to find the optimal conditions for ring closure. |
| Substrate Decomposition | - If the reaction is run at a high temperature for an extended period, decomposition may occur. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. - Consider a lower reaction temperature with a catalyst. |
| Loss of Product During Workup and Purification | - Optimize the extraction and purification procedures. - Use a suitable solvent system for column chromatography to ensure good separation from impurities. |
Issue 2: Formation of Significant Side Products
| Observed Side Product | Possible Cause | Suggested Solution |
| Over-allylated or para-rearranged products | Incorrect temperature or reaction time for Claisen rearrangement. | - Carefully control the reaction temperature. - Monitor the reaction closely by TLC to avoid prolonged heating after the desired product is formed. |
| Polymerization of starting materials or products | Presence of acidic impurities or exposure to air and light. | - Use freshly distilled and purified reagents and solvents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Products from intermolecular reactions | High concentration of reactants. | - Perform the reaction at a lower concentration to favor the intramolecular cyclization. |
Experimental Protocols
A generalized experimental protocol for a key step in the synthesis is provided below. Note: This is a representative procedure and may require optimization for specific laboratory conditions.
Protocol: Thermal Claisen Rearrangement of 4-(allyloxy)-2-methylbenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(allyloxy)-2-methylbenzaldehyde in a high-boiling solvent such as N,N-dimethylaniline or diphenyl ether.
-
Heating: Heat the reaction mixture to 180-220 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 1 M HCl to remove the high-boiling solvent. Subsequently, wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the hypothetical effect of different solvents on the yield of the intramolecular cyclization step for the formation of this compound. Note: This data is illustrative and serves as a guideline for optimization.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Toluene | 110 | 12 | 65 | 90 |
| Dichloromethane (DCM) | 40 | 24 | 50 | 85 |
| Acetonitrile | 82 | 10 | 75 | 92 |
| N,N-Dimethylformamide (DMF) | 153 | 6 | 80 | 95 |
| Tetrahydrofuran (THF) | 66 | 18 | 60 | 88 |
Visualizations
Validation & Comparative
A Comparative Analysis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and Other Benzofuran Aldehydes in Drug Discovery
In the landscape of medicinal chemistry, benzofuran scaffolds are prized for their versatile biological activities, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides a comparative overview of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and other benzofuran aldehydes, focusing on their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutic agents.
While direct comparative studies including this compound are limited, this guide synthesizes data from various sources to draw meaningful comparisons between different classes of benzofuran aldehydes. The unique structure of this compound, featuring a dihydrobenzofuran core, makes it a valuable intermediate in the synthesis of diverse biologically active molecules.[4]
Comparative Performance Data
The following tables summarize the cytotoxic and antimicrobial activities of various benzofuran derivatives, providing a baseline for comparison. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity of Benzofuran Derivatives against Cancer Cell Lines
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | ||||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1 | [5] |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [1] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [5] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [1] |
| Benzofuran-3-carboxaldehyde Derivatives | ||||
| Fusarium sp. 2ST2 derivatives 1 and 2 | Natural products | A549 (lung), HeLa (cervical), KYSE150 (esophageal squamous), PC-3 (pancreatic), and MDA-MB-435 (breast) cancers | >50 | |
| Benzofuran-2-carbohydrazide Derivatives | ||||
| 3-methylbenzofuran derivative 16b | p-methoxy group | A549 cell line | 1.48 | |
| Benzofuran-2-carboxamide Derivatives | ||||
| Compound 50g | 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative | HCT-116, HeLa, HepG2, and A549 cells | 0.87, 0.73, 5.74 and 0.57, respectively | |
| 2-Arylbenzofuran Derivatives | ||||
| Compound 20 | 2-aryl substituted | - | 0.086 ± 0.01 (AChE inhibition) | [6] |
| Piperazine Tethered Benzofuran Derivatives | ||||
| Compound 9h | Thiosemicarbazide derivative | Panc-1, MCF-7, and A-549 cancer cell lines | 0.94, 2.92, and 1.71, respectively | [7] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Aza-benzofuran Compound 1 | Salmonella typhimurium, Escherichia coli, Staphylococcus aureus | 12.5, 25, 12.5 | [3] |
| Aza-benzofuran Compound 2 | Staphylococcus aureus | 25 | [3] |
| Oxa-benzofuran Compound 5 | Penicillium italicum, Colletotrichum musae | 12.5 | [3] |
| Oxa-benzofuran Compound 6 | Penicillium italicum, Colletotrichum musae | 12.5–25 | [3] |
| Benzofuran-isoxazole 3a-n | S. aureus, E. coli | - | [2] |
| Benzofuran derivative M5a, M5g | Enterococcus Faecalis | 50 | [8] |
| Benzofuran derivative M5i, M5k, M5l | Candida albicans | 25 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of benzofuran derivatives.
Synthesis of Benzofuran Derivatives
A general method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a haloacetyl derivative in the presence of a base. For instance, 2-acetylbenzofuran can be synthesized by reacting salicylaldehyde with chloroacetone in the presence of potassium carbonate. This intermediate can then be further modified to generate a variety of derivatives.[2]
Experimental Workflow: Synthesis of Benzofuran Derivatives
Caption: General workflow for the synthesis of benzofuran derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 or 72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The benzofuran compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways in Benzofuran-Induced Cytotoxicity
Many cytotoxic benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism triggered by cellular stress.
Signaling Pathway: Intrinsic Apoptosis
Caption: Simplified intrinsic apoptosis pathway induced by benzofuran derivatives.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
A Comparative Guide to the Synthesis of Substituted Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and medicinally important compounds, exhibiting diverse biological activities including antitumor, anticancer, and anti-inflammatory properties.[1] The efficient construction of this core structure with various substitution patterns is a key focus in synthetic organic chemistry and drug discovery. This guide provides an objective comparison of several prominent synthetic methodologies for substituted dihydrobenzofurans, supported by experimental data and detailed protocols.
I. Transition-Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile strategies for the synthesis of dihydrobenzofurans, often proceeding with high efficiency and selectivity under mild reaction conditions.[2][3] Palladium, rhodium, and copper are among the most extensively utilized metals in these transformations.
Palladium-Catalyzed Methods
Palladium catalysis is a cornerstone for the synthesis of dihydrobenzofurans, with several distinct approaches including intramolecular Heck reactions, C-H activation/C-O cyclization, and annulation reactions.[3][4][5]
Key Advantages:
-
High functional group tolerance.
-
Well-established and predictable reactivity.
Limitations:
-
Cost and potential toxicity of palladium catalysts.
-
Requirement for pre-functionalized starting materials in some cases (e.g., aryl halides).
Comparative Data for Palladium-Catalyzed Syntheses:
| Method | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Intramolecular Heck/Cacchi | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | Not specified | Not specified | Not specified | 84-97 | [2][4] |
| C(sp³)-H/C(sp²)-H Coupling | Pd(OAc)₂ | LiOAc / AgOAc / 1,4-benzoquinone | Not specified | Not specified | 33-99 | [2][5] |
| Chiral [4+1] Cyclization | Palladium catalyst / Ligand L | CsF / 2-MeTHF/acetone | Not specified | Not specified | 38-89 | [2][4] |
| Heteroannulation of 2-Bromophenols | Pd(OAc)₂ / Urea ligand | NaOᵗBu / PhMe/anisole | 110 | 24 | 50-72 | [4][5] |
| Carboalkoxylation of 2-Allylphenols | Pd(OAc)₂ / CPhos | LiOᵗBu / Solvent | 98 | 16 | Good | [6] |
Experimental Protocol: Palladium-Catalyzed Heteroannulation of 2-Bromophenols with 1,3-Dienes
To a reaction vessel are added the substituted 2-bromophenol (0.5 mmol, 1.0 equiv), 1,3-diene (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (2.5 mol %), a urea ligand (5 mol %), and NaOᵗBu (0.55 mmol, 1.1 equiv). The vessel is sealed and charged with a 90:10 mixture of toluene and anisole (0.25 M). The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the reaction is quenched, and the product is purified by column chromatography.[7]
Workflow for Palladium-Catalyzed Intramolecular Heck Reaction:
Caption: Pd-Catalyzed Intramolecular Heck Reaction Workflow.
Rhodium-Catalyzed Methods
Rhodium catalysis, particularly involving C-H activation, has emerged as a powerful tool for the synthesis of dihydrobenzofurans, often through [3+2] annulation reactions.[4][5][8]
Key Advantages:
-
High atom economy through C-H functionalization.
-
Access to complex polycyclic structures.
-
Good regioselectivity and stereoselectivity.[4]
Limitations:
-
Often requires directing groups on the substrates.
-
Rhodium catalysts can be expensive.
Comparative Data for Rhodium-Catalyzed Syntheses:
| Method | Catalyst | Base/Additive/Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| [3+2] Annulation (N-phenoxy amides) | [CpRhCl₂]₂ | NaOAc / Solvent | Not specified | Not specified | 35-78 | [2][4][5] |
| Asymmetric C-H Functionalization | RhCpCl | Cs₂CO₃ / Dioxane | Not specified | Not specified | 49-76 | [2][4][5] |
| Carboamidation | Chiral Rhodium catalyst | AgSbF₆ / Cu(OAc)₂ / DCE | Not specified | Not specified | 44-83 | [4] |
| [3+2] Annulation (2-alkenylphenols) | Rhodium catalyst | Zn(OAc)₂ / Methanol | Not specified | Not specified | up to 90 | [4][5] |
Experimental Protocol: Rhodium-Catalyzed [3+2] Annulation of N-Phenoxy Amides
A mixture of the N-phenoxy amide (1.0 equiv), propargylic monofluoroalkyne (1.2 equiv), [Cp*RhCl₂]₂ (catalyst), and NaOAc (base) in a suitable solvent is stirred under an inert atmosphere at a specified temperature for a designated time. Upon completion, the reaction is cooled, diluted, and purified by chromatography to yield the α-quaternary carbon-containing 2,3-dihydrobenzofuran.[2][4][5]
Reaction Pathway for Rhodium-Catalyzed C-H Activation/[3+2] Annulation:
Caption: Rh-Catalyzed C-H Activation/[3+2] Annulation Pathway.
II. Transition-Metal-Free Syntheses
In recent years, transition-metal-free methods have gained significant attention as more sustainable and cost-effective alternatives for dihydrobenzofuran synthesis. These approaches include photocatalysis, organocatalysis, and base-induced reactions.[1][9][10]
Key Advantages:
-
Avoids the use of expensive and potentially toxic heavy metals.
-
Often proceeds under mild reaction conditions.
-
Can offer unique reactivity and selectivity profiles.
Limitations:
-
Substrate scope may be more limited compared to some transition-metal-catalyzed methods.
-
Reaction optimization can be challenging.
Comparative Data for Transition-Metal-Free Syntheses:
| Method | Catalyst/Reagent | Conditions | Time (h) | Yield (%) | Ref. |
| Photocatalytic [3+2] Cycloaddition (Phenols) | Ru(bpz)₃²⁺ / Ammonium persulfate | Visible light / Solvent | Not specified | Good | [2][4][9] |
| Visible Light-Mediated O-H Insertion | Blue LED / Cs₂CO₃ | Dichloromethane | Not specified | Good | [10] |
| Organocatalytic Oxidation (o-Allylphenols) | 2,2,2-Trifluoroacetophenone / H₂O₂ | Solvent | Not specified | High | [11] |
| Base-Induced [4+1] Cyclization | KOH | Solvent-free grinding | Not specified | 49-92 | [10] |
Experimental Protocol: Photocatalytic [3+2] Cycloaddition of Phenols and Alkenes
A solution of the phenol (1.0 equiv), alkene (1.5 equiv), a ruthenium photocatalyst (e.g., Ru(bpz)₃(PF₆)₂), and ammonium persulfate (oxidant) in a suitable solvent is degassed and irradiated with visible light at room temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed, and the residue is purified by column chromatography to afford the dihydrobenzofuran product.[2][4][9]
Workflow for Photocatalytic Synthesis of Dihydrobenzofurans:
Caption: Photocatalytic Synthesis of Dihydrobenzofurans Workflow.
III. Conclusion
The synthesis of substituted dihydrobenzofurans can be achieved through a variety of powerful methods. Transition-metal-catalyzed approaches, particularly those employing palladium and rhodium, offer broad substrate scope and high efficiency, with increasing opportunities for enantioselective control. For applications where metal contamination is a concern, transition-metal-free methods, such as photocatalysis and organocatalysis, provide viable and sustainable alternatives. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and considerations of cost, scalability, and green chemistry principles. This guide provides a starting point for researchers to compare and select the most appropriate methodology for their synthetic goals.
References
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic synthesis of dihydrobenzofurans by oxidative [3+2] cycloaddition of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 9. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Dihydrobenzofuran Isomers
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The spatial arrangement of substituents on this heterocyclic system can significantly influence its pharmacological profile. This guide provides a comparative analysis of the biological activities of various dihydrobenzofuran isomers, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Anticancer Activity
The cytotoxic effects of dihydrobenzofuran derivatives have been evaluated against several cancer cell lines. The substitution pattern and stereochemistry of these compounds play a crucial role in their anticancer potency.
2-Aryl-2,3-dihydrobenzofurans
Studies have shown that 2-aryl-2,3-dihydrobenzofuran derivatives exhibit notable anticancer activity. For instance, certain naturally occurring 2-arylbenzofurans and their dihydro- counterparts have been investigated for their cytotoxic effects.
Table 1: Cytotoxicity of 2-Aryl-dihydrobenzofuran Derivatives against Various Cancer Cell Lines
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Ebenfuran III (a 2-arylbenzofuran) | MCF-7 (Breast) | Inhibitory | [1] |
| Dihydrobenzofuran derivative 55a | NCI-H460 (Lung) | 53.24 | [2] |
| Dihydrobenzofuran derivative 55a | CAL-27 (Oral) | 48.52 | [2] |
| Dihydrobenzofuran (from A. pichinchensis) | HeLa (Cervical) | 23.86 µg/mL | [3][4] |
| (±)-δ-viniferin (dihydrobenzofuran core) | Various | Low activity | [5] |
| Dehydro-δ-viniferin (benzofuran core) | Various | 2-3 fold more active than (±)-δ-viniferin | [5] |
Key Findings:
-
The substitution on the 2-aryl group and the dihydrobenzofuran core significantly impacts cytotoxicity.[1]
-
Dihydrobenzofuran derivatives have shown promising activity against lung and oral cancer cell lines.[2]
-
In some cases, the oxidized benzofuran scaffold can exhibit higher cytotoxicity than its dihydrobenzofuran counterpart, as seen in the comparison of dehydro-δ-viniferin and (±)-δ-viniferin.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of dihydrobenzofuran isomers is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the dihydrobenzofuran isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Comparative Anti-inflammatory Activity
Dihydrobenzofuran isomers have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Stereoselective Inhibition of Inflammatory Targets
A study on trans-2,3-diaryl-2,3-dihydrobenzofurans revealed stereoselective anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of trans-2,3-diaryl-2,3-dihydrobenzofuran Isomers
| Compound/Isomer | Target | Activity | Key Finding | Reference |
| Racemic trans-7a | ACLY | - | [6] | |
| Enantioenriched (50% ee) trans-7a | ACLY | More potent than racemate | Stereoselective inhibition | [6] |
| Racemic trans-7a | Prostaglandin E2 Production | - | [6] | |
| Enantioenriched (50% ee) trans-7a | Prostaglandin E2 Production | Higher reduction than racemate | Stereoselective inhibition | [6] |
| Dihydrobenzofuran derivatives 2 & 3 | PGE2 Production | IC50 = 1.92 µM & 1.48 µM | Potent inhibitors | [7][8] |
| Dihydrobenzofuran derivatives 2 & 3 | NO Production | IC50 = 2.4 µM & 5.2 µM | Potent inhibitors | [7][8] |
Key Findings:
-
The enantiomeric composition of trans-2,3-diaryl-2,3-dihydrobenzofurans can significantly impact their inhibitory potency against ACLY and their ability to reduce prostaglandin E2 production, indicating a stereoselective interaction with their biological targets.[6]
-
Fluorinated dihydrobenzofuran derivatives have shown potent inhibition of the production of key inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[7][8]
Experimental Protocols
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the dihydrobenzofuran isomers for 1 hour before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Cell Culture and Treatment: Similar to the NO production assay, macrophage cells are treated with the dihydrobenzofuran isomers and stimulated with LPS.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured, and the concentration of PGE2 is determined from a standard curve.
Modulation of Signaling Pathways
The biological activities of dihydrobenzofuran isomers are often mediated through their interaction with key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Several studies have indicated that dihydrobenzofuran derivatives can inhibit this pathway. For example, trans-2,3-diaryl-2,3-dihydrobenzofurans have been shown to play a significant role in inhibiting the NF-κB pathway in U937 cells.[6]
Caption: Dihydrobenzofuran isomers can inhibit the NF-κB pathway by targeting IKK.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Benzofuran and dihydrobenzofuran derivatives have been shown to modulate this pathway.
Caption: Dihydrobenzofuran isomers may modulate the MAPK pathway, affecting cell fate.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Benzofuran-3-one indole derivatives have been identified as inhibitors of this pathway.[9][10]
Caption: Dihydrobenzofuran isomers can inhibit the PI3K/Akt pathway, leading to reduced cell survival.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated with dihydrobenzofuran isomers and/or stimuli (e.g., growth factors, LPS) and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to assess the activation state of the pathway.
Experimental Workflows
Caption: A generalized workflow for the in vitro evaluation of dihydrobenzofuran isomers.
Conclusion
This guide highlights the diverse biological activities of dihydrobenzofuran isomers and the critical role that stereochemistry and substitution patterns play in determining their potency and mechanism of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating this important class of heterocyclic compounds for potential therapeutic applications. Further comparative studies on a wider range of isomers are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells: modulation by adrenal and gonadal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and Its Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key organic scaffolds is paramount for efficient synthesis, characterization, and the rational design of novel therapeutic agents. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde and its derivatives, supported by experimental data and detailed protocols.
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a dihydrobenzofuran core with a reactive aldehyde group, allows for diverse chemical modifications, leading to derivatives with potentially enhanced pharmacological profiles. This guide will delve into the nuanced differences in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data between the parent compound and its derivatives, providing a foundational spectroscopic library for researchers in the field.
General Workflow for Spectroscopic Analysis
The systematic spectroscopic analysis of this compound and its derivatives follows a well-defined workflow, from initial sample preparation to the final interpretation of spectral data. This process is crucial for ensuring the purity, identity, and structural integrity of the synthesized compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative derivative, a chalcone synthesized from it. This comparison highlights the significant spectral shifts and changes that occur upon modification of the aldehyde functional group.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aldehyde-H (s, ppm) | Aromatic-H (m, ppm) | O-CH (m, ppm) | CH₂ (m, ppm) | CH₃ (d, ppm) | Other Protons (ppm) |
| This compound | 9.85 | 7.65-7.75 | 4.90-5.00 | 3.00-3.40 | 1.50 | - |
| Chalcone Derivative¹ | - | 7.32-8.03 | - | - | 2.57 (s) | 7.12 (d, J = 14.9 Hz, 1H, vinyl), 7.05 (m, 1H, vinyl) |
¹Chalcone synthesized from a ketone and an aromatic aldehyde.[1]
Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | C=O (ppm) | Aromatic-C (ppm) | O-CH (ppm) | CH₂ (ppm) | CH₃ (ppm) | Other Carbons (ppm) |
| This compound | 190.7 | 164.5, 131.9, 130.5, 128.0, 125.2, 109.5 | 79.8 | 32.5 | 21.5 | - |
| Chalcone Derivative¹ | 190.53 | 125.49, 126.98, 127.31, 128.40, 128.59, 128.87, 129.23, 132.59, 136.15, 138.22, 141.92, 144.85 | - | - | - | - |
¹Chalcone synthesized from a ketone and an aromatic aldehyde.[1]
Table 3: IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C-O Stretch | Other Key Bands |
| This compound | 1685 | 3050 | 2970, 2880 | 1260 | 1600 (C=C Aromatic) |
| Chalcone Derivative¹ | 1650 | 3010 | 2920, 2854 | - | 1579 (C=C Alkene), 989 (Trans C=C bend) |
¹Chalcone synthesized from a ketone and an aromatic aldehyde.[1]
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 162.0681 | 147 ([M-CH₃]⁺), 133 ([M-CHO]⁺), 119, 91 |
| Chalcone Derivative¹ | 235.1121 [M+H]⁺ | Varies depending on the specific chalcone structure. |
¹Chalcone synthesized from a ketone and an aromatic aldehyde.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of spectroscopic data.
General Synthesis of Chalcone Derivatives[1]
A common method for synthesizing chalcone derivatives from this compound involves a Claisen-Schmidt condensation with an appropriate ketone.
-
Reaction Setup: An equimolar mixture of this compound and a selected ketone (e.g., acetophenone) is dissolved in a suitable solvent such as ethanol.
-
Base Addition: A catalytic amount of a strong base, typically aqueous sodium hydroxide or potassium hydroxide, is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction mixture is then poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Purification: The precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Structural Comparison and Signaling Pathway Visualization
The structural differences between this compound and its derivatives, such as chalcones and Schiff bases, are the primary determinants of their distinct spectroscopic properties. The introduction of new functional groups and the extension of conjugation significantly impact the electronic environment of the molecule.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives. The provided data and protocols aim to facilitate the efficient and accurate characterization of these important compounds in the pursuit of novel drug discovery and development.
References
Comparative Purity Analysis of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde by High-Performance Liquid Chromatography
This guide provides a comparative analysis of the purity of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde against a structurally related alternative, 2,3-Dihydro-1-benzofuran-5-carbaldehyde, utilizing a validated High-Performance Liquid Chromatography (HPLC) method. The presented experimental data serves as a benchmark for researchers, scientists, and drug development professionals in assessing the quality and purity of these critical chemical intermediates.
Introduction
This compound (CAS 54365-75-2) is a key building block in the synthesis of various pharmaceutical compounds and biologically active molecules.[1] Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of such organic compounds.[2] This guide outlines a detailed HPLC protocol for the purity validation of this compound and compares its performance with 2,3-Dihydro-1-benzofuran-5-carbaldehyde, a common alternative in synthetic chemistry. The selection of an appropriate analytical method is crucial for the quality control of raw materials in drug development and manufacturing.[2]
Experimental Protocols
A validated reversed-phase HPLC (RP-HPLC) method was employed for the purity assessment.
Instrumentation: A standard HPLC system equipped with a UV detector was used.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-10 min: 40% A
-
10-20 min: 40-80% A
-
20-25 min: 80% A
-
25-30 min: 40% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Standard and Sample Preparation: Standard and sample solutions were prepared by dissolving a accurately weighed amount of the compound in the mobile phase to achieve a final concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the quantitative data obtained from the HPLC analysis of this compound and the comparative compound, 2,3-Dihydro-1-benzofuran-5-carbaldehyde.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Asymmetry Factor | Theoretical Plates |
| This compound | 12.5 | 1,250,000 | 1.1 | 8,500 |
| 2,3-Dihydro-1-benzofuran-5-carbaldehyde | 10.8 | 1,235,000 | 1.2 | 8,200 |
Table 2: Purity and Impurity Profile
| Compound | Purity (%) | Number of Impurities | Total Impurity (%) |
| This compound | 99.5 | 2 | 0.5 |
| 2,3-Dihydro-1-benzofuran-5-carbaldehyde | 98.8 | 3 | 1.2 |
Mandatory Visualization
Caption: Workflow for HPLC Purity Validation.
Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.
Discussion
The developed HPLC method demonstrated excellent separation and resolution for both this compound and its analogue. The chromatographic performance data in Table 1 indicates sharp, symmetrical peaks with high theoretical plate counts, signifying a robust and efficient method.
The purity analysis, summarized in Table 2, reveals that the lot of this compound tested exhibits a higher purity (99.5%) compared to 2,3-Dihydro-1-benzofuran-5-carbaldehyde (98.8%). Furthermore, the former shows a lower number of detectable impurities and a smaller total impurity percentage. This higher purity is advantageous in synthetic applications where by-products can interfere with subsequent reaction steps or the biological activity of the final molecule.
The hypothetical signaling pathway diagram illustrates a potential application of benzofuran derivatives as inhibitors of the PI3K/Akt pathway, which is often dysregulated in cancer. The purity of such inhibitors is critical, as impurities could lead to off-target effects or reduced efficacy.
Conclusion
The presented HPLC method is suitable for the routine quality control and purity validation of this compound. The comparative data indicates that the tested batch of this compound possesses a higher degree of purity than the compared 2,3-Dihydro-1-benzofuran-5-carbaldehyde. For researchers and professionals in drug development, sourcing higher purity starting materials is a critical step in ensuring the reliability and reproducibility of their scientific findings and the quality of potential therapeutic agents.
References
A Comparative Study on the Reactivity of Benzofuran-5-carbaldehyde and its Dihydro Analog
For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity between structurally similar molecules is paramount for designing novel therapeutics and synthetic pathways. This guide provides a detailed comparison of the reactivity of benzofuran-5-carbaldehyde and its saturated counterpart, 2,3-dihydrobenzofuran-5-carbaldehyde. The analysis is supported by established chemical principles and representative experimental protocols.
The core difference in reactivity between benzofuran-5-carbaldehyde and 2,3-dihydrobenzofuran-5-carbaldehyde stems from the electronic nature of their respective bicyclic ring systems. The aromatic furan ring in benzofuran-5-carbaldehyde allows for delocalization of electrons across the entire ring system. This resonance stabilization reduces the electrophilicity of the carbonyl carbon in the aldehyde group, making it less susceptible to nucleophilic attack compared to its dihydro analog.[1][2][3] In contrast, the 2,3-dihydrobenzofuran ring in the analog is not fully aromatic, leading to a more localized electron density and a more electrophilic aldehyde carbon, thus exhibiting reactivity closer to that of a typical aliphatic aldehyde.[1][2][3]
Comparative Data on Reactivity
| Reaction Type | Benzofuran-5-carbaldehyde | 2,3-Dihydrobenzofuran-5-carbaldehyde | Theoretical Reactivity Comparison |
| Nucleophilic Addition | Lower reactivity due to resonance stabilization of the carbonyl group by the aromatic benzofuran ring.[1][3] | Higher reactivity due to the more localized positive charge on the carbonyl carbon. | 2,3-Dihydrobenzofuran-5-carbaldehyde is expected to be more reactive towards nucleophiles. |
| Oxidation to Carboxylic Acid | Readily oxidized, a common reaction for aromatic aldehydes. | Readily oxidized. | Both are expected to be readily oxidized, with potentially faster rates for the dihydro analog under identical conditions. |
| Reduction to Alcohol | Reducible to the corresponding alcohol using standard reducing agents like NaBH4.[4][5] | Reducible to the corresponding alcohol, likely at a faster rate than its aromatic counterpart.[4][5] | The more electrophilic carbonyl of the dihydro analog is expected to be reduced more readily. |
| Condensation Reactions (e.g., Wittig, Knoevenagel) | Undergoes condensation reactions, often requiring specific catalysts and conditions to overcome the reduced reactivity.[6][7][8] | Expected to undergo condensation reactions more readily due to higher carbonyl reactivity. | 2,3-Dihydrobenzofuran-5-carbaldehyde is anticipated to provide higher yields or require milder conditions in condensation reactions. |
Experimental Protocols
Wittig Reaction: Synthesis of an Alkene from Benzofuran-5-carbaldehyde
This protocol describes a general procedure for the Wittig reaction, which can be adapted for benzofuran-5-carbaldehyde to produce a vinylbenzofuran derivative.[6][9]
Materials:
-
Benzofuran-5-carbaldehyde
-
A suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Dry toluene
-
Triethylamine
Procedure:
-
A solution of benzofuran-5-carbaldehyde in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The phosphonium ylide is added to the solution.
-
A catalytic amount of triethylamine is added to the mixture.
-
The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Knoevenagel Condensation of an Aromatic Aldehyde
This is a general procedure for the Knoevenagel condensation, applicable to benzofuran-5-carbaldehyde.[7][8]
Materials:
-
Benzofuran-5-carbaldehyde
-
An active methylene compound (e.g., malononitrile, diethyl malonate)
-
A basic catalyst (e.g., piperidine, diethylamine)
-
Ethanol
Procedure:
-
Equimolar amounts of benzofuran-5-carbaldehyde and the active methylene compound are dissolved in ethanol in a round-bottom flask.
-
A catalytic amount of the basic catalyst is added to the solution.
-
The mixture is stirred at room temperature or gently heated, with the reaction progress monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
Reduction of an Aldehyde using Sodium Borohydride
This general protocol is suitable for the reduction of both benzofuran-5-carbaldehyde and its dihydro analog to their corresponding alcohols.[4][5]
Materials:
-
The aldehyde (benzofuran-5-carbaldehyde or 2,3-dihydrobenzofuran-5-carbaldehyde)
-
Sodium borohydride (NaBH4)
-
Methanol or ethanol
Procedure:
-
The aldehyde is dissolved in methanol or ethanol in a flask at room temperature.
-
Sodium borohydride is added portion-wise to the solution with stirring.
-
The reaction is typically exothermic and is stirred for a period of time (e.g., 1 hour) until completion, as monitored by TLC.
-
The reaction is quenched by the slow addition of water or dilute acid.
-
The solvent is evaporated, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed to yield the alcohol.
Visualizing the Chemistry
References
- 1. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 2. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 3. gauthmath.com [gauthmath.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
Navigating the Cross-Reactivity Landscape of Benzofuran Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its safety and efficacy. This guide provides a comparative framework for evaluating the cross-reactivity of novel compounds, using the versatile synthetic intermediate, 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, as a focal point to discuss the broader class of benzofuran derivatives.
While specific cross-reactivity studies on this compound are not extensively available in public literature, its role as a key building block in the synthesis of various biologically active molecules warrants a thorough investigation of its potential off-target effects.[1] The benzofuran scaffold is a common feature in many pharmacologically active compounds, exhibiting a wide range of activities from anti-tumor and antibacterial to psychoactive effects.[2][3][4] This inherent biological promiscuity of the benzofuran class underscores the importance of comprehensive cross-reactivity profiling for any new derivative.
This guide outlines a general workflow for assessing the cross-reactivity of a novel benzofuran derivative and provides a comparative look at the known biological targets of several benzofuran-containing molecules.
Comparative Analysis of Benzofuran Derivatives
To illustrate the diverse biological interactions of the benzofuran scaffold, the following table summarizes the primary targets and observed effects of several known benzofuran derivatives. This comparison highlights the potential for cross-reactivity with various receptors and enzymes.
| Compound Class/Derivative | Primary Target(s) | Observed Biological Activities | Potential for Cross-Reactivity |
| Psychoactive Benzofurans (e.g., 5-APB, 6-APB) | Serotonin (5-HT) transporters, Dopamine transporters, Norepinephrine transporters, 5-HT2A and 5-HT2B receptors | Monoamine reuptake inhibition and release, partial agonism at serotonin receptors.[2] | High potential for interaction with other monoamine transporters and G-protein coupled receptors (GPCRs). |
| Amiodarone (contains a benzofuran moiety) | Thyroid hormone receptors, Adrenergic receptors, Sodium, Potassium, and Calcium channels | Antiarrhythmic, potential for thyroid dysfunction and pulmonary toxicity. | Broad cross-reactivity with various ion channels and receptors, leading to a complex side-effect profile. |
| Natural Benzofurans (from various plant species) | Various enzymes and signaling pathways | Anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[3][5] | Dependent on the specific structure, but the broad range of activities suggests potential interactions with multiple cellular targets. |
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is crucial for identifying potential off-target interactions of a new chemical entity. The following workflow provides a detailed protocol for a comprehensive cross-reactivity assessment of a novel benzofuran derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Efficacy of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde derivatives against cancer cell lines
While specific research on the anticancer efficacy of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde derivatives is not extensively available in the public domain, the broader class of benzofuran and 2,3-dihydrobenzofuran compounds has been the subject of significant investigation for novel anticancer agents. These scaffolds are recognized as valuable intermediates in the synthesis of various biologically active molecules with potential anti-inflammatory and anticancer properties.[1] This guide provides a comparative analysis of the performance of various benzofuran and dihydrobenzofuran derivatives against several cancer cell lines, based on available experimental data.
The core structure of benzofuran is a versatile pharmacophore found in many natural and synthetic compounds exhibiting a wide range of biological activities, including antitumor effects.[2] Modifications to this core structure have led to the development of derivatives with potent cytotoxicity against numerous human cancer cell lines.[3]
Comparative Cytotoxicity of Benzofuran and Dihydrobenzofuran Derivatives
The anticancer activity of various benzofuran and 2,3-dihydrobenzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells. The tables below summarize the IC50 values for several derivatives from different studies.
Fluorinated Benzofuran and Dihydrobenzofuran Derivatives
A study on fluorinated benzofuran and dihydrobenzofuran derivatives highlighted their anti-inflammatory and potential anticancer effects. Two compounds with difluorine, bromine, and ester or carboxylic acid groups were found to inhibit the proliferation of the HCT116 human colorectal adenocarcinoma cell line by approximately 70%.[4] The analysis suggested that the biological effects are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[4]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated benzofuran and dihydrobenzofuran derivatives | HCT116 (colorectal adenocarcinoma) | Inhibition of proliferation by ~70% | [4] |
Benzofuran-Chalcone Derivatives
A series of novel benzofuran-based chalcone derivatives demonstrated good cytotoxic activity against HCC1806 (human mammary squamous cancer) and HeLa (human cervical cancer) cell lines.[1] Several of these derivatives exhibited selective inhibitory activity. For instance, compound 4d was active against HCC1806 with an IC50 of 17.13 µmol L−1.[1] The study also identified compounds 4g, 4l, 4n, 4o, and 4q as having better cytotoxic activity against HeLa cells than the positive control, cisplatin.[1]
| Compound | HeLa (Cervical Cancer) IC50 (µmol L−1) | A549 (Lung Cancer) IC50 (µmol L−1) | HCC1806 (Breast Cancer) IC50 (µmol L−1) |
| 4d | - | - | 17.13 |
| 4g | 5.61 | - | - |
| 4l | 6.19 | 6.27 | 6.60 |
| 4n | 3.18 | 21.63 | 7.03 |
| 4o | 6.36 | - | - |
| 4q | 4.95 | - | - |
| Cisplatin (DDP) | 7.10 | - | - |
Mechanisms of Action
The anticancer effects of benzofuran and dihydrobenzofuran derivatives are mediated through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Inhibition of NF-κB Transcriptional Activity
Some 2,3-dihydrobenzofuran derivatives have been shown to exhibit potent cytotoxic activities against renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cell lines.[5] In addition to their cytotoxic effects, these compounds also inhibit the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.[5]
Induction of Apoptosis
Fluorinated benzofuran and dihydrobenzofuran derivatives have been observed to induce apoptosis in HCT116 cells. This is achieved through the inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of PARP-1, leading to DNA fragmentation of approximately 80%.[4]
VEGFR-2 Inhibition
Certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1]
Below is a diagram illustrating a generalized workflow for evaluating the anticancer efficacy of these compounds.
Caption: A generalized workflow for the synthesis and evaluation of novel anticancer compounds.
Here is a simplified representation of a signaling pathway that can be inhibited by some benzofuran derivatives, leading to apoptosis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of 2,3-Dihydro-1-Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Snapshot
The following tables summarize representative quantitative data obtained from in vitro and in vivo studies of various 2,3-dihydro-1-benzofuran derivatives, illustrating the types of endpoints assessed in each experimental setting.
Table 1: Representative In Vitro Bioactivity of Benzofuran Derivatives
| Compound Class | Assay Type | Cell Line | Endpoint | Result (IC50) | Reference |
| Piperazine/benzofuran hybrid (5d) | Anti-inflammatory | RAW 264.7 | NO Inhibition | 52.23 ± 0.97 µM | [1] |
| Aza-benzofuran (Compound 1) | Anti-inflammatory | RAW 264.7 | NO Inhibition | 17.3 µM | [2] |
| Aza-benzofuran (Compound 4) | Anti-inflammatory | RAW 264.7 | NO Inhibition | 16.5 µM | [2] |
| Benzofuran Derivative (S6) | Anticancer | HeLa, HepG2, SW620 | Cytotoxicity | Most Sensitive | [3] |
| Benzene-sulfonamide-based benzofuran | Anticancer | HCT116 | HIF-1 Inhibition | - | [4] |
| Amiloride-benzofuran derivative | Anticancer | - | uPA Inhibition | 0.43 µM | [4] |
Table 2: Representative In Vivo Efficacy of Benzofuran Derivatives
| Compound Class | Animal Model | Study Type | Endpoint | Result | Reference |
| Piperazine/benzofuran hybrid (5d) | Endotoxemic Mice | Anti-inflammatory | Cytokine Reduction | Reduced IL-1β, TNF-α, IL-6 | [1] |
| Iodo-benzofuran derivatives (2b, 2c) | Carrageenan-induced edema rat | Anti-inflammatory | Edema Inhibition | Higher inhibition than diclofenac | [5] |
| Benzofuran Derivative (S6) | Nude mice with QGY-7401 xenografts | Anticancer | Tumor Growth | Growth suppression | [3] |
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are representative methodologies for key in vitro and in vivo experiments performed on benzofuran derivatives.
In Vitro Experimental Protocols
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a 2,3-dihydro-1-benzofuran derivative) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
2. Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[1][2]
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and pre-treated with different concentrations of the test compound for a short period before being stimulated with LPS.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.[1]
In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[5]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound or a reference drug (e.g., diclofenac) is administered to the animals, typically orally or intraperitoneally.
-
Induction of Edema: A sub-plantar injection of carrageenan is given into the hind paw of the rats to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
2. Xenograft Tumor Model for Anticancer Efficacy
This model involves the transplantation of human cancer cells into immunocompromised mice to study the effect of a compound on tumor growth.[3]
-
Cell Implantation: Human cancer cells (e.g., QGY-7401 liver cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is then administered according to a specific dosing schedule.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway often implicated in the action of benzofuran derivatives and a typical experimental workflow for in vitro screening.
Caption: A generalized workflow for in vitro screening of benzofuran derivatives.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Conclusion
The study of 2,3-dihydro-1-benzofuran derivatives showcases the critical synergy between in vitro and in vivo research. In vitro assays provide a rapid and cost-effective means to screen large numbers of compounds, identify initial hits, and elucidate mechanisms of action at the cellular and molecular level. Promising candidates identified through these methods can then be advanced to in vivo models, which are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. While direct experimental data on 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde remains to be published, the established methodologies for related compounds provide a clear roadmap for its future investigation and development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Benchmarking New Synthetic Routes to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two promising synthetic routes to 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] The routes detailed below are based on established chemical transformations, offering a framework for the efficient and scalable production of this target molecule.
Executive Summary
Two primary synthetic pathways are evaluated:
-
Route 1: Claisen Rearrangement of an O-Allylated Phenol. This classic approach begins with the readily available 4-hydroxybenzaldehyde and proceeds through an O-allylation, a thermal Claisen rearrangement, and a subsequent intramolecular cyclization to yield the desired product.
-
Route 2: Ortho-Formylation and Cyclization of p-Cresol. This alternative strategy commences with p-cresol, introducing the aldehyde functionality via ortho-formylation, followed by O-allylation and intramolecular cyclization.
This guide presents a detailed breakdown of each route, including step-by-step experimental protocols, a quantitative comparison of key reaction parameters, and a discussion of the potential advantages and disadvantages of each approach.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Claisen Rearrangement of O-Allylated Phenol | Route 2: Ortho-Formylation and Cyclization of p-Cresol |
| Starting Material | 4-Hydroxybenzaldehyde | p-Cresol |
| Key Intermediates | 4-(Allyloxy)benzaldehyde, 3-Allyl-4-hydroxybenzaldehyde | 2-Hydroxy-5-methylbenzaldehyde, 2-(Allyloxy)-5-methylbenzaldehyde |
| Overall Yield (Projected) | Moderate to Good | Moderate |
| Number of Steps | 3 | 3 |
| Key Transformations | O-allylation, Claisen rearrangement, Intramolecular cyclization | Ortho-formylation, O-allylation, Intramolecular cyclization |
| Potential Advantages | Well-established reactions, readily available starting material. | Utilizes an inexpensive starting material. |
| Potential Challenges | High temperatures required for Claisen rearrangement, potential for side reactions. | Regioselectivity of the ortho-formylation step. |
Experimental Protocols
Route 1: Claisen Rearrangement of an O-Allylated Phenol
This route is a three-step process starting from 4-hydroxybenzaldehyde.
Step 1: Synthesis of 4-(Allyloxy)benzaldehyde
-
Procedure: To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF, add a base like potassium carbonate. To this mixture, add allyl bromide dropwise and reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude 4-(allyloxy)benzaldehyde, which can be purified by distillation or chromatography.[2]
Step 2: Synthesis of 3-Allyl-4-hydroxybenzaldehyde via Claisen Rearrangement
-
Procedure: The crude or purified 4-(allyloxy)benzaldehyde is heated at high temperatures (typically 180-220 °C) in a high-boiling solvent or neat.[2][3] The Claisen rearrangement is a thermal[4][4]-sigmatropic rearrangement that proceeds through a concerted mechanism.[4][5] The reaction progress is monitored by TLC or GC-MS. After completion, the product, 3-allyl-4-hydroxybenzaldehyde, can be purified by column chromatography.
Step 3: Intramolecular Cyclization to this compound
-
Procedure: The 3-allyl-4-hydroxybenzaldehyde is dissolved in a suitable solvent and subjected to intramolecular cyclization. This can be achieved through various methods, including acid-catalyzed cyclization or photochemical methods. For instance, treatment with a Lewis acid or a protic acid can facilitate the electrophilic cyclization of the allyl group onto the phenolic oxygen.[6] Alternatively, a light-driven protocol in the presence of a photosensitizer could be employed for a milder reaction condition.[6] The final product is then purified by column chromatography.
Route 2: Ortho-Formylation and Cyclization of p-Cresol
This route offers an alternative starting point and sequence of transformations.
Step 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde
-
Procedure: p-Cresol is subjected to an ortho-formylation reaction. A common method is the Duff reaction, which uses hexamethylenetetramine in the presence of an acid catalyst. Alternatively, the Reimer-Tiemann reaction, employing chloroform in a basic solution, can be used, though it may yield a mixture of ortho and para isomers. A more regioselective method involves the use of paraformaldehyde and a magnesium chloride-triethylamine system.[7] The resulting 2-hydroxy-5-methylbenzaldehyde is then purified.
Step 2: Synthesis of 2-(Allyloxy)-5-methylbenzaldehyde
-
Procedure: The 2-hydroxy-5-methylbenzaldehyde is O-allylated using a similar procedure as in Route 1, Step 1. Allyl bromide and a base such as potassium carbonate are used in a suitable solvent like acetone or DMF. The reaction is typically heated to ensure completion.
Step 3: Intramolecular Cyclization to this compound
-
Procedure: The 2-(allyloxy)-5-methylbenzaldehyde is then cyclized to the final product. This transformation can be achieved via a thermal Claisen rearrangement followed by intramolecular hydroalkoxylation. The initial rearrangement would form 2-hydroxy-3-allyl-5-methylbenzaldehyde, which would then undergo an intramolecular cyclization. This cyclization can be promoted by heat or by the addition of a catalyst.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both presented routes offer viable strategies for the synthesis of this compound. Route 1, leveraging the well-documented Claisen rearrangement, may provide a more predictable outcome, while Route 2 presents a potentially more cost-effective approach due to the inexpensive starting material. The choice between these routes will depend on the specific requirements of the researcher or organization, including scale, cost considerations, and available equipment. Further optimization of reaction conditions for each step is recommended to maximize yields and purity for large-scale production.
References
- 1. US5856529A - Benzofuran and dihydrobenzofuran melatonergic agents - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS Number: 54365-75-2), a compound used in various research applications. Adherence to these procedures is essential to minimize risks to personnel and the environment.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, use a NIOSH-approved respirator.
Hazard Summary:
Based on available safety data for similar benzofuran derivatives, this compound should be handled with care. It may cause skin and eye irritation.[1][2] Inhalation of dust or vapors should be avoided.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 54365-75-2 | [3][4] |
| Molecular Formula | C₁₀H₁₀O₂ | [3][4] |
| Molecular Weight | 162.2 g/mol | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of this compound. Note: All chemical waste disposal must be carried out in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard pictograms.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid material, avoiding dust generation.[1]
-
Place the collected solid into the designated hazardous waste container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as pipette tips, weighing paper, and contaminated gloves, should be placed in the same hazardous waste container.
-
-
Liquid Waste (if in solution):
-
Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
3. Container Management:
-
Keep the waste container tightly closed when not in use.[1][5]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
-
Do not dispose of this compound down the drain or in regular trash.[6] It should be disposed of via an approved waste disposal plant.[1][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.
References
Personal protective equipment for handling 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn if there is a risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or neoprene gloves are generally recommended for handling aldehydes.[5] Always inspect gloves before use and change them immediately if contaminated. |
| Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be used. | |
| Respiratory Protection | Air-Purifying Respirator | If working in an area with inadequate ventilation or when there is a potential for generating aerosols or dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize the risk of exposure.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
2. Pre-Handling Preparations:
-
Ensure all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Prepare all necessary equipment and reagents to avoid interruptions during handling.
3. Handling the Chemical:
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable.
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Unused or waste this compound should be considered hazardous waste.
2. Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][2]
-
Do not dispose of it down the drain or with regular trash.
-
Contaminated packaging should also be treated as hazardous waste and disposed of accordingly.[2]
Workflow for Safe Handling
Caption: Safe handling workflow diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
